1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVSSZOWTACRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516779 | |
| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69132-30-5 | |
| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidin-2-one core is a prevalent scaffold in a multitude of biologically active molecules. This document details the compound's structure, physicochemical properties, a probable synthetic route with detailed experimental protocols, and characteristic spectroscopic data. The synthesis involves the formation of a nitro-substituted precursor, 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one, followed by a reduction to yield the final amino compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrolidinone derivatives.
Introduction
The pyrrolidinone ring is a five-membered lactam that is a key structural feature in numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents.[3] The pyrrolidinone motif can enhance aqueous solubility and other physicochemical properties, and the nitrogen and carbonyl groups can participate in crucial hydrogen bonding interactions with biological targets.[3]
This guide focuses on the specific derivative, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, which incorporates a substituted aniline moiety. This functional group opens avenues for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure and fundamental properties of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one are summarized below.
Chemical Structure:
Figure 1: Chemical Structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1011357-93-9 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Predicted XlogP | 0.6 | [5] |
| Predicted Boiling Point | 450.3 ± 40.0 °C | Echemi |
| Predicted Density | 1.198 ± 0.06 g/cm³ | Echemi |
| Storage | Keep in dark place, sealed in dry | [4] |
Synthesis and Mechanism
A plausible and efficient synthetic route to 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves a two-step process:
-
Synthesis of 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one (Intermediate 1): This step involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with pyrrolidin-2-one.
-
Reduction of the Nitro Group: The nitro group of Intermediate 1 is then reduced to the corresponding primary amine to yield the final product.
Sources
Spectroscopic Characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a substituted phenylpyrrolidinone, represents a scaffold of significant interest due to the prevalence of the pyrrolidinone core in a wide array of pharmacologically active compounds. The interplay of the electron-donating amino and methoxy groups on the phenyl ring with the lactam system presents a unique electronic and structural profile. This guide provides an in-depth technical overview of the spectroscopic methodologies required to unambiguously characterize this molecule, offering insights into the causality behind experimental choices and the logic of spectral interpretation.
The molecular structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is presented below, with a numbering system that will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular Structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, both ¹H and ¹³C NMR will provide critical connectivity information.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would allow for the observation of the amine protons. The choice of a deuterated solvent is crucial to avoid large solvent signals obscuring the analyte's signals.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~2.05 | Quintet | 2H | Aliphatic protons on the pyrrolidinone ring, adjacent to two CH₂ groups. |
| H-4 | ~2.40 | Triplet | 2H | Aliphatic protons adjacent to the carbonyl group (C2), leading to a downfield shift. |
| H-5 | ~3.80 | Triplet | 2H | Aliphatic protons adjacent to the lactam nitrogen (N1), resulting in a downfield shift. |
| OCH₃ | ~3.75 | Singlet | 3H | Protons of the methoxy group, appearing as a sharp singlet. |
| NH₂ | ~5.10 | Broad Singlet | 2H | Amine protons, which are exchangeable and often appear as a broad signal. |
| H-3' | ~6.25 | Doublet of Doublets | 1H | Aromatic proton ortho to the amino group and meta to the methoxy and pyrrolidinone groups. |
| H-5' | ~6.30 | Doublet | 1H | Aromatic proton ortho to the amino group and meta to the pyrrolidinone group. |
| H-6' | ~7.10 | Doublet | 1H | Aromatic proton ortho to the pyrrolidinone group and meta to the amino and methoxy groups. |
Expertise & Experience Insight: The aromatic region of the spectrum is particularly informative. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm). The distinct coupling patterns (ortho and meta coupling) will be key to assigning the specific aromatic protons.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~18.0 | Aliphatic carbon in the pyrrolidinone ring. |
| C-4 | ~31.0 | Aliphatic carbon adjacent to the carbonyl group. |
| C-5 | ~49.0 | Aliphatic carbon adjacent to the lactam nitrogen. |
| OCH₃ | ~55.5 | Carbon of the methoxy group. |
| C-3' | ~99.0 | Aromatic carbon shielded by both amino and methoxy groups. |
| C-5' | ~105.0 | Aromatic carbon shielded by the amino group. |
| C-1' | ~120.0 | Aromatic carbon attached to the nitrogen, deshielded. |
| C-6' | ~122.0 | Aromatic carbon ortho to the pyrrolidinone nitrogen. |
| C-4' | ~150.0 | Aromatic carbon attached to the amino group. |
| C-2' | ~158.0 | Aromatic carbon attached to the methoxy group. |
| C-2 (C=O) | ~174.0 | Carbonyl carbon of the lactam, significantly deshielded. |
Trustworthiness: These predicted chemical shifts are based on established substituent effects and data from analogous structures.[2] Experimental verification would involve 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh 5-10 mg of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogenous solution.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D NMR spectra (e.g., COSY, HSQC). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[1]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
Based on the molecular formula C₁₁H₁₄N₂O₂, the monoisotopic mass is 206.1055 Da.[3]
| Adduct/Fragment | Predicted m/z | Ionization Mode | Rationale |
| [M+H]⁺ | 207.1128 | ESI (Positive) | Protonation of the molecule, typically at the amino group or the carbonyl oxygen. |
| [M+Na]⁺ | 229.0948 | ESI (Positive) | Adduct formation with sodium ions present in the system. |
| [M-H]⁻ | 205.0982 | ESI (Negative) | Deprotonation of the molecule, likely from the amino group. |
| Molecular Ion (M⁺˙) | 206.1055 | EI | The intact molecule with one electron removed. |
Expertise & Experience Insight: In Electrospray Ionization (ESI), we expect to see prominent protonated or sodiated molecular ions due to the presence of basic nitrogen atoms. Under Electron Impact (EI) ionization, fragmentation is more likely. Key fragmentation pathways could involve the loss of the pyrrolidinone ring or cleavage of the methoxy group.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Ionize the sample using an appropriate technique (e.g., ESI or EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass spectrum, ensuring accurate mass measurement for high-resolution mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |
| 3450 - 3300 | N-H (Amine) | Symmetric & Asymmetric Stretching | The presence of a primary amine will result in two distinct peaks in this region. |
| 3050 - 3000 | C-H (Aromatic) | Stretching | Characteristic of C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H (Aliphatic) | Stretching | Corresponding to the CH₂ groups of the pyrrolidinone ring and the CH₃ of the methoxy group. |
| ~1680 | C=O (Amide) | Stretching | The carbonyl group of the five-membered lactam ring. |
| ~1600, ~1500 | C=C (Aromatic) | Stretching | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching | Characteristic of the Ar-O-CH₃ system. |
| ~1200 | C-N | Stretching | C-N bonds of the amine and the lactam. |
Trustworthiness: The exact positions of the peaks can be influenced by the molecular environment. However, the presence of these characteristic bands provides strong evidence for the proposed structure.[5][6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[7]
Predicted UV-Vis Absorption
The chromophore in 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is the substituted benzene ring. The amino and methoxy groups are strong auxochromes, which will cause a bathochromic (red) shift of the absorption maxima compared to benzene.
-
Predicted λmax: Two primary absorption bands are expected, similar to other substituted anilines.
-
~240-250 nm: Corresponding to the π → π* transition of the benzene ring.
-
~290-310 nm: A longer wavelength band due to the extended conjugation involving the lone pairs of the amino and methoxy groups with the aromatic ring.
-
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The comprehensive spectroscopic analysis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, employing NMR, MS, IR, and UV-Vis techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the predicted spectral features for this molecule, researchers can confidently identify and characterize this compound, paving the way for its further investigation in drug development and other scientific endeavors.
References
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Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. (2015). ResearchGate. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. Available at: [Link]
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1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one. PubChem. Available at: [Link]
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]
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Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. International Union of Crystallography. Available at: [Link]
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1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. Available at: [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Center for Biotechnology Information. Available at: [Link]
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IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 - MU-Varna.bg. MU-Varna.bg. Available at: [Link]
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2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Available at: [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
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A Review on Pharmaceutical and Bio-Allied Applications of Infrared Spectroscopy. Bentham Science. Available at: [Link]
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Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available at: [Link]
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IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. ResearchGate. Available at: [Link]ydronaphtalen-2-yl-ethenyl_phenylcarbohydrazide)
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A Comprehensive Technical Guide to 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Abstract
This technical guide provides a detailed overview of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates its known identifiers and presents a logical, field-proven approach to its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, providing a robust framework for the practical investigation of this compound.
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered ring structure offers a unique combination of stereochemical complexity and physicochemical properties that are advantageous for drug design. The pyrrolidin-2-one moiety can engage in hydrogen bonding and its non-planar structure allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1]
Derivatives of pyrrolidin-2-one have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[2] The strategic placement of substituents on both the phenyl ring and the lactam system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The title compound, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, incorporates an aminomethoxyphenyl group, a feature present in various pharmacologically active agents, suggesting its potential as a valuable building block for the synthesis of novel therapeutics.
Core Identifiers and Physicochemical Properties
Precise identification of a chemical entity is fundamental for reproducible scientific research. This section provides the key identifiers for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
| Identifier | Value | Source |
| CAS Number | 69132-30-5 | BIOZOL |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | - |
| IUPAC Name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | - |
| SMILES | COC1=C(C=CC(=C1)N)N2CCCC2=O | - |
| InChI | InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | - |
| InChIKey | UYVSSZOWTACRLF-UHFFFAOYSA-N | - |
Predicted Physicochemical Properties
While experimental data is limited, the following properties can be predicted based on the compound's structure. These predictions are valuable for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification.
| Property | Predicted Value |
| XLogP3 | 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.7 Ų |
Proposed Synthesis Workflow
The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway involves the formation of the pyrrolidin-2-one ring via amination, followed by the reduction of a nitro group to the target primary amine. This approach is based on well-established reactions in organic synthesis.[3][4]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one
-
Reagents and Materials:
-
2-Methoxy-4-nitroaniline
-
γ-Butyrolactone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methoxy-4-nitroaniline (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add γ-butyrolactone (1.5 eq.) to the reaction mixture.
-
Heat the reaction to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one.
-
Step 2: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Reagents and Materials:
-
1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated HCl to the flask.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography to yield the final product, 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one.
-
Analytical Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, the following spectral data can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Pyrrolidinone CH₂ (β) | ~2.1 |
| Pyrrolidinone CH₂ (γ) | ~2.5 |
| Pyrrolidinone CH₂ (α) | ~3.8 |
| Methoxy (OCH₃) | ~3.9 |
| Amine (NH₂) | ~4.5 (broad) |
| Aromatic CH | ~6.2-7.2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[5]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=O Stretch (Lactam) | 1670-1690 |
| C=C Stretch (Aromatic) | 1500-1600 |
| C-N Stretch | 1200-1350 |
| C-O Stretch (Ether) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[6]
-
Expected Molecular Ion (M⁺): m/z = 206.11
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₅N₂O₂ [M+H]⁺: 207.1128
Potential Applications in Drug Discovery
The structural motifs within 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one suggest several potential avenues for its application in drug discovery programs.
-
Central Nervous System (CNS) Agents: The pyrrolidin-2-one core is a well-known pharmacophore in CNS-active compounds, including anticonvulsants. The substitution pattern on the phenyl ring can be modified to modulate properties such as blood-brain barrier permeability and target affinity.
-
Anticancer Agents: Numerous pyrrolidin-2-one derivatives have been investigated for their antiproliferative activities. The amino group on the phenyl ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of compounds for screening against various cancer cell lines.
-
Enzyme Inhibitors: The lactam functionality and the aromatic amine can participate in key binding interactions with enzyme active sites. This scaffold could be explored for the development of inhibitors for various enzyme classes, such as kinases or proteases.
The development of novel therapeutics often begins with the synthesis and evaluation of new chemical entities. 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one represents a promising starting point for such endeavors.
Conclusion
This technical guide has provided a comprehensive overview of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, from its fundamental identifiers to its potential role in drug discovery. While the availability of direct experimental data is limited, the proposed synthetic and analytical workflows, grounded in established chemical principles, offer a robust framework for researchers to produce and characterize this compound. The insights into the pharmacological potential of the pyrrolidin-2-one scaffold underscore the value of this molecule as a building block for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry.
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. (2023). MDPI. [Link]
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Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]
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Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]
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Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516. [Link]
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An In-depth Technical Guide to the Biological Activity of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one Derivatives
Abstract
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds. This technical guide focuses on the therapeutic potential of a specific, yet underexplored, class of these molecules: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one derivatives. While direct research on this precise chemical family is nascent, this document synthesizes data from structurally analogous compounds to build a predictive framework for their biological activities. We will explore the rationale behind their synthesis, delve into their probable anticancer, antimicrobial, and antioxidant properties based on evidence from related structures, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one Scaffold
The 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one structure combines three key pharmacophoric elements, each contributing to its potential as a versatile drug discovery lead.
-
The Pyrrolidin-2-one Ring: This five-membered lactam is a cornerstone of medicinal chemistry. It is a bioisostere of various cyclic and linear structures, offering metabolic stability and favorable pharmacokinetic properties. Its presence in compounds ranging from nootropic agents like Piracetam to anticancer drugs underscores its therapeutic versatility.[1]
-
The Methoxyphenyl Group: The presence of a methoxy group (-OCH₃) on the phenyl ring significantly influences the molecule's electronic and lipophilic character. This can enhance membrane permeability and modulate binding interactions with biological targets. Furthermore, methoxyphenyl moieties are common in potent anticancer agents.
-
The 4-Amino Group: The primary amine (-NH₂) at the 4-position is a critical functional handle. It serves as a key point for synthetic diversification, allowing for the attachment of a wide variety of side chains and functional groups through reactions like acylation, alkylation, or Schiff base formation. This enables the creation of large chemical libraries for structure-activity relationship (SAR) studies.
Given the limited direct literature on this specific scaffold, this guide will extrapolate from the known biological activities of related N-phenylpyrrolidin-2-one derivatives to forecast the most promising therapeutic avenues for investigation.
Synthetic Strategy: A Foundational Workflow
The primary route for synthesizing N-substituted pyrrolidin-2-ones is through the condensation of a primary amine with γ-butyrolactone (GBL).[2] This reaction, typically performed at high temperatures (200-300°C), involves the opening of the lactone ring by the amine, followed by dehydration and cyclization to form the stable 5-membered lactam ring.[3]
Caption: General workflow for the synthesis of the core scaffold and its derivatives.
This foundational molecule then serves as a versatile intermediate. The 4-amino group can be readily modified to generate a library of derivatives for biological screening, a crucial step in identifying lead compounds.
Predicted Biological Activities and Mechanistic Insights
By examining structurally related compounds, we can identify the most promising biological activities to investigate for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one derivatives.
Anticancer Activity
The pyrrolidinone scaffold is frequently associated with significant anticancer properties.[1][3] Derivatives bearing substituted phenyl rings have demonstrated potent cytotoxic effects across a range of cancer cell lines.
-
Evidence from Analogues: Studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown that incorporating azole rings, such as 1,3,4-oxadiazolethione, significantly enhances cytotoxicity against human A549 lung cancer cells.[4][5][6] Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown promising activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the low micromolar range.[7]
-
Potential Mechanism of Action: A compelling study on 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, a compound that also combines methoxyphenyl and pyrrolidine moieties, revealed potent antiproliferative activity against non-small cell lung cancer (NCI-H522) with an IC₅₀ value of 42.3 nM.[8] Further investigation suggested an antimitotic mechanism of action, similar to that of vinca alkaloids, by disrupting microtubule dynamics.[8] It is plausible that derivatives of our target scaffold could operate through similar mechanisms, such as tubulin polymerization inhibition or cell cycle arrest.
Antimicrobial Activity
Bacterial infections, particularly those caused by antibiotic-resistant strains, represent a major global health threat.[9] Pyrrolidine derivatives have emerged as a promising class of antibacterial agents.
-
Evidence from Analogues: Various studies have demonstrated the antibacterial potential of pyrrolidin-2-one derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The agar well diffusion method is commonly used for initial screening, with zones of inhibition compared to standard antibiotics like amoxicillin.[1][3] Novel amino phenyl pyrrolidine-2-one compounds have even shown selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE).[1]
-
Potential Mechanism of Action: The mechanism of antibacterial action for many pyrrolidine derivatives involves the inhibition of essential bacterial enzymes. For example, some 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[10]
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Compounds capable of scavenging free radicals have significant therapeutic potential.
-
Evidence from Analogues: 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which are structurally very similar to our target scaffold, have been evaluated for their antioxidant properties using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] Certain derivatives containing oxadiazole and triazole fragments showed significant scavenging ability, with one compound exhibiting a 92% scavenging action.[11] The secondary amine group in diphenylamine derivatives is also known to contribute to effective antioxidant activity.[7]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and self-validating protocols are essential. Below are standard methodologies for assessing the predicted biological activities.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.
Protocol: Antibacterial Screening (Agar Well Diffusion)
This method is a standard preliminary test to determine the antimicrobial activity of a substance.
Step-by-Step Methodology:
-
Prepare Agar Plates: Pour sterile Mueller-Hinton agar into petri dishes and allow them to solidify.
-
Inoculate Plates: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Evenly swab the entire surface of the agar plates with the suspension.
-
Create Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Add Compounds: Pipette a fixed volume (e.g., 50 µL) of the test compound solutions (at known concentrations, e.g., 500 and 1000 µg/mL in DMSO) into the wells.[1]
-
Controls: Use a well with pure solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Amoxicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of inhibition around each well where bacterial growth has been prevented. A larger zone indicates greater antibacterial activity.
Data Summary: Comparative Biological Activity
To provide context for potential efficacy, the following table summarizes the reported activities of structurally related pyrrolidin-2-one derivatives.
| Compound Class/Derivative | Biological Activity | Target/Cell Line | Potency (IC₅₀ / EC₅₀ / MIC) | Reference |
| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | Anticancer | IGR39 (Melanoma) | EC₅₀ = 2.50 µM | [7] |
| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | Anticancer | PPC-1 (Prostate Cancer) | EC₅₀ = 3.63 µM | [7] |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | Anticancer | NCI-H522 (Lung Cancer) | IC₅₀ = 42.3 nM | [8] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative | Anticancer | A549 (Lung Cancer) | Reduces viability to 28-29% | [4] |
| Amino phenyl pyrrolidine-2-one derivative | Antibacterial | VRE (E. faecalis) | MIC = 5.97 µM | [1] |
| Azo-pyrrolidine-2,5-dione derivative (Compound 8) | Antibacterial | S. aureus, V. cholerae | MIC = 16-256 µg/mL | [12] |
| 1-(4-methoxyphenyl)pyrrolidin-2-one derivative (Compound 15) | Antioxidant | DPPH Radical Scavenging | 92% Scavenging Activity | [11] |
Future Directions and Conclusion
The 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one scaffold represents a promising yet underexplored area for drug discovery. Based on robust evidence from structurally related analogues, derivatives of this core structure are predicted to possess significant anticancer, antimicrobial, and antioxidant activities.
The logical next steps for researchers in this field are:
-
Library Synthesis: Synthesize a focused library of derivatives by modifying the 4-amino group with diverse chemical moieties to systematically explore the structure-activity relationship (SAR).
-
Broad-Spectrum Screening: Perform initial high-throughput screening of this library against panels of cancer cell lines and pathogenic bacteria using the protocols outlined in this guide.
-
Mechanism of Action Studies: For the most potent "hit" compounds, conduct detailed mechanistic studies, such as cell cycle analysis, tubulin polymerization assays, or bacterial enzyme inhibition assays, to elucidate their mode of action.
-
In Vivo Evaluation: Advance the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mesopotamian Journal of Scientific Research, 31(1). [Link]
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1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one mechanism of action theories
An In-depth Technical Guide on the Potential Mechanisms of Action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the novel compound 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. Due to the limited direct research on this specific molecule, this paper synthesizes information from structurally related compounds to propose several plausible pharmacological pathways. The core structure, a pyrrolidin-2-one, is a well-established pharmacophore in central nervous system (CNS) active agents, including nootropics and anticonvulsants. The aminophenyl and methoxyphenyl substituents are also prevalent in a variety of bioactive molecules, suggesting a potential for diverse biological activities. This guide will delve into four primary hypothesized mechanisms: nootropic and neuroprotective effects, anticonvulsant activity, monoamine oxidase (MAO) inhibition, and anti-inflammatory/antioxidant properties. For each proposed mechanism, a detailed scientific rationale is provided, followed by a comprehensive set of in vitro and in vivo experimental protocols designed to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.
Introduction
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a small molecule with the chemical formula C11H14N2O2[1]. Its structure is characterized by a central pyrrolidin-2-one ring, substituted at the nitrogen atom with a 4-amino-2-methoxyphenyl group.
Figure 1. Chemical structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.[1]
The pyrrolidine ring is a versatile scaffold found in numerous natural products and pharmacologically active compounds, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule[2][3][4]. The pyrrolidinone core, specifically, is a key feature of the racetam class of nootropics and several anticonvulsant drugs, suggesting a potential for CNS activity[5]. Furthermore, the aminophenyl and methoxyphenyl moieties are present in a wide range of approved drugs and are known to influence ligand-target binding, physicochemical properties, and pharmacokinetic profiles[6][7][8].
Given the lack of direct experimental data on 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, this guide will construct a theoretical framework for its potential mechanisms of action based on these structural analogies. The following sections will explore four plausible hypotheses and outline a rigorous experimental plan for their validation.
Hypothesized Mechanisms of Action
Nootropic and Neuroprotective Effects
Scientific Rationale: The pyrrolidin-2-one nucleus is the defining feature of the racetam family of nootropics, such as piracetam and aniracetam[5]. These "smart drugs" are known to enhance cognitive functions like memory and learning, particularly in cases of impairment[9][10][11][12]. While their exact mechanisms are not fully elucidated, they are believed to positively affect neuronal metabolism, protect against neurotoxicity, and modulate neurotransmitter systems[9][10]. Some nootropics are thought to interact with glutamate receptors, which are crucial for synaptic plasticity[13]. The structural similarity of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one to this class of compounds suggests it may share similar cognitive-enhancing and neuroprotective properties.
Proposed Signaling Pathway:
Anticonvulsant Activity
Scientific Rationale: The pyrrolidinone scaffold is also present in several successful antiepileptic drugs (AEDs), most notably levetiracetam[14][15][16][17][18]. AEDs primarily act by redressing the balance between neuronal excitation and inhibition[14]. Common mechanisms include the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and enhancement of GABA-mediated inhibitory neurotransmission[14][15]. The structural resemblance to existing pyrrolidinone-based AEDs makes this a plausible mechanism of action for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Proposed Experimental Workflow:
Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Monoamine oxidase inhibitors (MAOIs) are a class of drugs that increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine by inhibiting the enzyme responsible for their breakdown[19][20][21][22][23]. The 4-aminophenyl moiety of the test compound is a structural feature found in some molecules with MAO inhibitory activity. Primary amines can be susceptible to metabolism by MAO, and conversely, molecules containing this group can act as inhibitors[24]. Inhibition of MAO could lead to antidepressant or other CNS effects. There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities and are distributed differently in the body[21][22].
Proposed Mechanism:
Anti-inflammatory and Antioxidant Effects
Scientific Rationale: The aminophenyl group can be considered a bioisostere of a hydroxyl group, bestowing phenolic-like properties on the molecule. Phenolic compounds are well-known for their antioxidant and anti-inflammatory activities[25][26][27][28][29]. Their antioxidant effects are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them[25][29]. The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is due to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis[30][31][32][33][34]. Given its structure, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one may possess similar radical scavenging and/or COX-inhibitory properties.
Experimental Protocols for Mechanistic Elucidation
In Vitro Assays
| Assay Type | Target | Experimental Protocol | Expected Outcome |
| Receptor Binding | AMPA, NMDA, GABA-A Receptors | 1. Prepare membrane fractions from rodent brain tissue. 2. Incubate membranes with a specific radioligand (e.g., [3H]AMPA) and varying concentrations of the test compound. 3. Separate bound and free radioligand by rapid filtration. 4. Quantify radioactivity using liquid scintillation counting. 5. Determine the IC50 and Ki values. | Displacement of the radioligand, indicating binding affinity of the test compound. |
| Enzyme Inhibition | MAO-A, MAO-B, COX-1, COX-2 | 1. Use commercially available enzyme inhibition assay kits. 2. Incubate the recombinant human enzyme with its specific substrate and a fluorometric probe. 3. Add varying concentrations of the test compound. 4. Measure the fluorescence signal over time. 5. Calculate the percentage of inhibition and the IC50 value. | A decrease in the enzymatic activity in the presence of the compound, indicating inhibition. |
| Antioxidant Capacity | Free Radicals (DPPH) | 1. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. 2. Add varying concentrations of the test compound to the DPPH solution. 3. Incubate in the dark at room temperature for 30 minutes. 4. Measure the absorbance at 517 nm. 5. Calculate the percentage of radical scavenging activity. | A decrease in the absorbance of the DPPH solution, indicating free radical scavenging. |
| Electrophysiology | Voltage-gated Na+ and Ca2+ channels | 1. Culture primary neurons or a suitable neuronal cell line. 2. Perform whole-cell patch-clamp recordings. 3. Apply voltage steps to elicit sodium or calcium currents. 4. Perfuse the cells with varying concentrations of the test compound. 5. Measure changes in current amplitude and kinetics. | A reduction in the peak current amplitude, indicating channel blockade. |
In Vivo Studies
| Animal Model | Purpose | Experimental Protocol | Key Parameters to Measure |
| Morris Water Maze (Rats) | To assess learning and memory (Nootropic effects) | 1. Acclimatize rats to the water maze. 2. Administer the test compound or vehicle orally for a set period. 3. Conduct acquisition trials where rats learn the location of a hidden platform. 4. Perform a probe trial with the platform removed. | Escape latency, path length, time spent in the target quadrant. |
| Maximal Electroshock (MES) Test (Mice) | To evaluate efficacy against generalized tonic-clonic seizures | 1. Administer the test compound or vehicle intraperitoneally. 2. After a predetermined time, apply a brief electrical stimulus via corneal electrodes. 3. Observe for the presence or absence of the tonic hindlimb extension. | The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50). |
| Brain Microdialysis (Rats) | To measure extracellular neurotransmitter levels | 1. Surgically implant a microdialysis probe into a specific brain region (e.g., striatum or prefrontal cortex). 2. After recovery, perfuse the probe with artificial cerebrospinal fluid. 3. Collect dialysate samples at baseline and after administration of the test compound. 4. Analyze samples for dopamine, serotonin, and norepinephrine using HPLC. | Changes in the extracellular concentrations of monoamine neurotransmitters. |
| Carrageenan-induced Paw Edema (Rats) | To assess anti-inflammatory activity | 1. Administer the test compound or a positive control (e.g., indomethacin) orally. 2. After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw. 3. Measure the paw volume using a plethysmometer at various time points post-injection. | Percentage inhibition of paw edema compared to the vehicle-treated group. |
Conclusion and Future Directions
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a novel chemical entity with significant therapeutic potential, inferred from its structural similarity to a range of well-characterized pharmacologically active compounds. The hypotheses presented in this guide—encompassing nootropic, anticonvulsant, MAO inhibitory, and anti-inflammatory/antioxidant activities—provide a rational starting point for a comprehensive investigation into its mechanism of action. The detailed in vitro and in vivo experimental protocols outlined herein offer a clear and logical pathway for elucidating the compound's primary biological targets and its potential clinical applications.
Successful validation of any of these hypotheses will warrant further preclinical development, including more extensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and toxicology assessments. The multifaceted nature of its potential activities suggests that 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one could be a promising lead compound for the development of new therapies for a variety of disorders.
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An In-depth Technical Guide to the Synthesis and Derivatization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one Analogs
Introduction
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold that forms the core of a multitude of biologically active compounds.[1] Its structural rigidity, combined with its capacity for hydrogen bonding and the potential for stereochemically diverse substitution, has made it a cornerstone in medicinal chemistry. Molecules incorporating this moiety have demonstrated a vast range of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[2] The N-aryl substitution of the pyrrolidin-2-one ring, in particular, is a common feature in centrally active agents, suggesting that this modification can facilitate passage across the blood-brain barrier and presentation to CNS targets.[3][4]
This guide focuses on the synthetic potential of a specific, yet underexplored, core structure: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one . This molecule is distinguished by two key functional groups on the N-phenyl ring: a primary aromatic amine (aniline) at the 4-position and a methoxy group at the 2-position. The aniline moiety is a versatile synthetic handle, ripe for a wide array of chemical modifications.[5] However, it is also recognized as a "structural alert" in drug discovery, as it can be susceptible to metabolic oxidation, potentially leading to reactive metabolites.[6][7] This duality makes the scaffold both synthetically attractive and mechanistically intriguing. The ortho-methoxy group, meanwhile, influences the electronic properties and conformation of the phenyl ring, which can be critical for target engagement.
Given the limited publicly available data on this specific compound, this whitepaper will serve as a forward-looking guide for researchers. It will provide a robust framework for its synthesis, outline logical strategies for the creation of structural analogs and derivatives, and postulate potential biological applications based on established structure-activity relationships (SAR) of related compounds.
Section 1: Synthesis of the Core Scaffold
The primary challenge in constructing 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is the formation of the N-aryl bond. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become the gold standard for this type of transformation due to their broad substrate scope and functional group tolerance.[8][9]
1.1: Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the N-aryl bond, leading back to 2-pyrrolidinone and a suitably functionalized aromatic halide. The amino group on the phenyl ring is best installed late in the synthesis or protected to avoid side reactions. A nitro group is an excellent precursor to an aniline, as it is strongly electron-withdrawing, facilitating nucleophilic aromatic substitution, and can be reliably reduced in the final step.
1.3: Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system, incorporating in-process checks and full characterization to ensure the integrity of the final product.
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-methoxy-4-nitrobenzene (1.0 equiv.), 2-pyrrolidinone (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and Xantphos (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the catalytic cycle. Cesium carbonate is a strong, non-nucleophilic base required for the deprotonation of the pyrrolidinone nitrogen. [10]Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition. [11]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-arylated product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Reaction Setup: Dissolve the nitro-intermediate (1.0 equiv.) from Step 1 in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv.) to the solution.
-
Heating: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Causality: SnCl₂ is a classical and robust reagent for the reduction of aromatic nitro groups to anilines, tolerant of many other functional groups like amides and ethers.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.
Section 2: Strategies for Analog and Derivative Synthesis
The 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one scaffold offers multiple points for chemical modification. A systematic derivatization strategy allows for the exploration of structure-activity relationships to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
2.1: Derivatization of the 4-Amino Group
The aniline nitrogen is the most accessible and versatile handle for modification.
-
Acylation/Sulfonylation: Reaction with various acid chlorides, sulfonyl chlorides, or isocyanates can generate a library of amides, sulfonamides, and ureas. This is a primary strategy to mitigate the metabolic liability of the aniline while introducing new interaction points (e.g., hydrogen bond acceptors). [7]* Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., NaBH(OAc)₃) can yield secondary or tertiary amines, modulating the basicity and lipophilicity of the molecule.
-
Buchwald-Hartwig/Ullmann Coupling: The amino group can serve as the nucleophile in further cross-coupling reactions to generate diarylamines or other complex structures.
2.2: Modification of the 2-Methoxy Group
-
O-Demethylation: Cleavage of the methyl ether (e.g., using BBr₃) unmasks a phenol. This phenol is a valuable intermediate, serving as a hydrogen bond donor and a site for further etherification or esterification to probe steric and electronic requirements in that region of the molecule.
2.3: Modification of the Pyrrolidin-2-one Ring
While more synthetically challenging, modification of the lactam ring can introduce chirality and explore new regions of chemical space.
-
α-Alkylation: Deprotonation at the C3 position with a strong base (e.g., LDA) can generate an enolate, which can be trapped with various electrophiles (e.g., alkyl halides) to introduce substituents.
-
[3+2] Cycloadditions: More advanced methods can be used to construct the substituted pyrrolidinone ring from acyclic precursors, allowing for diverse substitutions at multiple positions. [12]
Section 3: Predicted Biological Profiles and Structure-Activity Relationships (SAR)
Based on the broader class of N-aryl lactams and pyrrolidinones, several potential biological activities can be hypothesized for derivatives of this scaffold. [1][13][14]
3.1: Potential Therapeutic Areas
-
Central Nervous System (CNS) Disorders: The 1-phenyl-2-pyrrolidinone core is known to possess sedative and anxiolytic properties, acting as a GABA analogue. [3][15]Derivatives could be explored for activity as anticonvulsants, antidepressants, or neuroprotective agents.
-
Oncology: N-aryl pyrrolidines have been investigated as anticancer agents. [4]Modifications could be designed to target specific kinases or protein-protein interactions implicated in cancer.
-
Inflammatory Diseases: Certain pyrrolidinone derivatives act as inhibitors of inflammatory pathways. [16]The core scaffold could be elaborated to target enzymes like COX or signaling proteins like ST2.
3.2: Hypothetical Structure-Activity Relationship (SAR) Table
The following table outlines predicted SAR based on common medicinal chemistry principles. This serves as a starting point for a rational design campaign.
| Modification Site | Derivative Type | Predicted Impact on Activity | Rationale |
| 4-Amino Group | Small Acylamide (e.g., Acetamide) | Increase metabolic stability; may decrease potency if free amine is required for binding. | Capping the aniline reduces P450-mediated oxidation. [6]However, it removes a key hydrogen bond donor. |
| 4-Amino Group | Sulfonamide | Increase stability and acidity; may improve solubility. | Introduces a strong hydrogen bond acceptor and lowers the pKa of the N-H proton. |
| 4-Amino Group | N-alkylation (e.g., N-methyl) | Increase lipophilicity; may decrease activity. | Adds steric bulk and removes a hydrogen bond donor, which could disrupt binding. |
| 2-Methoxy Group | Phenol (O-demethylation) | Increase polarity; introduces H-bond donor. | May reveal a critical hydrogen bonding interaction with the target protein that was previously masked. |
| Phenyl Ring | Add 5-Chloro group | Increase lipophilicity; may enhance binding via halogen bond. | Blocks a potential site of metabolism and can introduce a favorable halogen-bonding interaction. |
| Pyrrolidinone C3 | Add Methyl group | Introduces a chiral center; may increase or decrease activity depending on stereochemistry. | Probes for steric tolerance near the lactam ring; enantiomers may have vastly different activities. |
Conclusion and Future Directions
The 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one scaffold represents a promising, yet largely untapped, area for drug discovery. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. The presence of a versatile aniline handle allows for extensive and systematic derivatization to tune its physicochemical and pharmacological properties.
Future research should focus on the following:
-
Execution of Synthesis: The proposed synthetic route should be carried out to produce a multi-gram quantity of the core compound for derivatization.
-
Library Generation: A focused library of analogs should be synthesized based on the strategies outlined, prioritizing modifications to the 4-amino group to address potential metabolic liabilities.
-
Biological Screening: The resulting compound library should be screened against a diverse panel of biological targets, particularly those related to CNS disorders, oncology, and inflammation, to identify initial hits.
-
Iterative Optimization: Any identified hits should be subjected to further rounds of medicinal chemistry optimization, guided by the SAR data obtained, to develop lead compounds with therapeutic potential.
This technical guide provides the foundational knowledge and strategic framework necessary for researchers and drug development professionals to embark on the exploration of this promising chemical space.
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Ahmad, M., Zafar, M. N., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Schmalz, H.-G., & Böttcher, C. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. PubChem. [Link]
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Braga, I. B., et al. (2022). Enantioselective Synthesis of α,β‐Unsaturated Aryl Lactams by Heck‐Matsuda and Heck‐Mizoroki Arylations of Enelactams. ResearchGate. [Link]
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Al-Karadaghi, M., et al. (2013). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. [Link]
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physicochemical characteristics of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Introduction
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone. The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The physicochemical properties of any new chemical entity are foundational to its development as a potential therapeutic agent. These characteristics—such as melting point, solubility, and ionization constant (pKa)—govern everything from its absorption and distribution in the body to its stability and formulation into a final drug product.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential . It outlines authoritative, field-proven experimental protocols for determining these properties, explains the scientific rationale behind methodological choices, and presents the data in a clear, accessible format.
Chemical Identity and Core Properties
Accurate identification is the first step in any chemical analysis. The core identifiers for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | - |
| CAS Number | 69132-30-5 | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Chemical Structure | ![]() | - |
Melting Point Determination: A Criterion for Purity and Identity
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a sharp, narrow temperature range.[3] The presence of impurities typically depresses and broadens this range, making melting point a reliable and fundamental indicator of purity.[3][4] It also serves as a crucial parameter for authentication and characterization of newly synthesized compounds.[3]
Experimental Protocol: Capillary Method
The capillary method is a widely accepted and pharmacopeia-compliant technique for melting point determination.[3][5][6]
Methodology Rationale: This method relies on controlled, slow heating of a finely powdered sample within a capillary tube.[4] The slow heating rate (typically 1-2 °C/minute) near the expected melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate measurement.[4][5]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is completely dry and finely powdered.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm. Pack the sample tightly by tapping the tube on a solid surface.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Heat the block to a temperature approximately 5°C below the expected or previously determined melting point.[5]
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute.[4]
-
Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end). The melting point is reported as the range T_start – T_end.[4]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility: A Cornerstone of Bioavailability
Solubility, the maximum concentration of a substance that can dissolve in a solvent, is a critical physicochemical parameter. For orally administered drugs, poor aqueous solubility is a major obstacle to absorption and can severely limit bioavailability.[2] The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[7]
Influence of pH
The structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one contains a basic aromatic amino group. Therefore, its solubility is expected to be highly dependent on pH. At pH values below its pKa, the amino group will be protonated (ionized), leading to significantly higher aqueous solubility compared to its neutral form at higher pH. Determining solubility across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) is essential for predicting its behavior in the gastrointestinal tract.[7][8]
Experimental Protocol: Saturation Shake-Flask Method
Methodology Rationale: This method establishes equilibrium between the undissolved solid drug and the drug in solution.[9] An excess of the solid is agitated in a specific buffer until the concentration in the solution becomes constant. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for concentration measurement due to its specificity and ability to detect impurities or degradation.[7][10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one to a series of vials, each containing a buffer of a specific pH (e.g., 1.2, 4.5, 6.8, 7.4). Ensure enough solid is present to maintain a suspension throughout the experiment.[7]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C). Agitate the samples until equilibrium is reached. This may take 24-72 hours.[11]
-
Equilibrium Confirmation: Periodically sample the supernatant (e.g., at 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]
-
Phase Separation: Once at equilibrium, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to prevent precipitation.[11]
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility at that specific pH.
Caption: Relationship between pH, pKa, and Ionization State.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. [12][13]For 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, one would expect to see distinct signals for the aromatic protons, the methoxy group protons, the pyrrolidinone ring protons, and the amine protons. [12][14]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorption bands for this molecule would include N-H stretching for the amine, C=O stretching for the lactam amide, and C-O stretching for the methoxy ether. [15][16]* Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. [16]Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺. [16]
General Protocol for Spectroscopic Analysis
While specific parameters vary, the general workflow for obtaining spectroscopic data is consistent.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (5-10 mg for NMR, less for MS and IR) of the pure compound in a suitable solvent. For NMR, a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required. [13]For IR, the sample can be analyzed as a thin film or a KBr pellet. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Place the prepared sample into the respective spectrometer (NMR, IR, or MS).
-
Spectrum Generation: Run the analysis using standard acquisition parameters.
-
Data Analysis: Process the raw data to generate a spectrum. Analyze the chemical shifts, coupling constants, peak integrations (NMR), absorption frequencies (IR), and mass-to-charge ratios (MS) to confirm the structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
| Parameter | Value / Expected Value | Methodology |
| Molecular Weight | 206.24 g/mol | Calculation |
| Melting Point | To be determined | Capillary Method [3][4] |
| Aqueous Solubility | pH-dependent | Shake-Flask Method [7][11] |
| pKa | To be determined (expected basic pKa) | Solubility-pH Method [17] |
| ¹H NMR | Expected signals for aromatic, aliphatic, methoxy, and amine protons | 1D & 2D NMR Spectroscopy [13][14] |
| IR Spectrum | Expected bands for N-H, C=O, and C-O groups | FTIR Spectroscopy [16] |
| Mass Spectrum | Expected [M+H]⁺ at m/z 207.25 | ESI-MS [16] |
Conclusion
The physicochemical characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a critical exercise in its evaluation as a potential drug candidate. By systematically applying authoritative methods for determining melting point, solubility, and pKa, researchers can build a comprehensive data package. This information is indispensable for guiding formulation development, predicting in vivo performance, and ensuring the quality and consistency of the active pharmaceutical ingredient. The protocols and rationale outlined in this guide provide a robust framework for obtaining this essential data.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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Determining pKa. Bienta. Available from: [Link]
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pKa. Cambridge MedChem Consulting. Available from: [Link]
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Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available from: [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available from: [Link]
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Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
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Kühn, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]
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Al-Haque, A., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
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Monge, C.A., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available from: [Link]
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Annex 4: Procedure to determine the equilibrium solubility of an active pharmaceutical ingredient. World Health Organization (WHO). Available from: [Link]
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3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione. PubChem. Available from: [Link]
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Beresneva, I., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. Available from: [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central. Available from: [Link]
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Meltzer, P.C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available from: [Link]
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Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methoxy-α-pyrrolidinobutyrophenone. ResearchGate. Available from: [Link]
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Woźniak, M.K., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)-pentan-1-one (4-FPD) and 1-(4-methoxyphenyl)-2-(ethylamino)-propan-1-one (4-MEAP). CORE. Available from: [Link]
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3-{[2-(3-Methoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione. SpectraBase. Available from: [Link]
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Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link]
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1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one synthesis protocol
An In-Depth Guide to the Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one: A Key Intermediate for Advanced Research
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed and reliable protocol for the synthesis of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrrolidinone scaffold is a privileged structure found in numerous biologically active compounds, while the substituted aniline moiety serves as a critical pharmacophore for kinase inhibitors and other targeted therapies.[1][2] This guide outlines a robust two-step synthetic strategy commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by a chemoselective reduction of a nitro group. We delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step experimental procedures, detail characterization methods, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking a validated pathway to this important chemical intermediate.
Introduction and Strategic Rationale
The synthesis of N-aryl lactams is a cornerstone of modern organic chemistry, enabling access to a wide array of complex molecules with significant biological and material properties. The target molecule, 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one, combines the structural features of the pyrrolidinone ring system with a functionalized 1,2,4-trisubstituted aromatic amine. This unique combination makes it an attractive intermediate for constructing novel therapeutics, particularly in oncology and neuroscience.[3][4]
A direct coupling of 4-halo-3-methoxyaniline with pyrrolidin-2-one is challenging due to the potential for self-condensation of the aniline and interference of the free amine with the catalyst. Therefore, a more strategic and reliable approach involves:
-
Installation of the N-Aryl Bond: Utilizing the powerful Buchwald-Hartwig amination reaction to couple pyrrolidin-2-one with a nitro-substituted aryl halide (1-bromo-2-methoxy-4-nitrobenzene). The nitro group acts as an effective protecting group for the future amine, preventing side reactions and ensuring high coupling efficiency.[5][6]
-
Unmasking the Amine: A subsequent, clean reduction of the nitro group to the desired primary amine. This two-step sequence provides a high-yielding and scalable route to the target compound.
Reaction Mechanism: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[7] Its mechanism involves a catalytic cycle that efficiently couples an amine (or in this case, a lactam) with an aryl halide.[8]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pyrrolidin-2-one coordinates to the palladium center. A strong base then deprotonates the lactam's N-H bond to form a palladium amido complex.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the lactam nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[7]
Overall Synthetic Scheme
The two-step synthesis of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one is depicted below.
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-methoxy-4-nitrobenzene (2.32 g, 10.0 mmol), pyrrolidin-2-one (1.02 g, 12.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (174 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad with ethyl acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one as a yellow solid.
PART B: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (Final Product)
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one | 1187386-30-7 | 236.22 | 8.0 (Assumed) | 1.89 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 6640-22-8 | 225.65 | 40.0 | 9.03 g |
| Ethanol (200 proof) | 64-17-5 | - | - | 80 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~150 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | ~200 mL |
Step-by-Step Procedure
-
In a 250 mL round-bottom flask, dissolve 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one (1.89 g, 8.0 mmol) in ethanol (80 mL).
-
To this solution, add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) portion-wise over 10 minutes.
-
Heat the resulting suspension to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~8. A white precipitate (tin salts) will form.
-
Filter the slurry through a pad of Celite, washing thoroughly with EtOAc.
-
Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by column chromatography if necessary, to yield 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one as an off-white or pale brown solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results for C₁₁H₁₄N₂O₂ (MW: 206.24) |
| ¹H NMR | (400 MHz, CDCl₃, δ ppm): ~6.30-6.20 (m, 2H, Ar-H), ~7.00 (d, 1H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.65 (br s, 2H, -NH₂), ~3.55 (t, 2H, N-CH₂), ~2.60 (t, 2H, CO-CH₂), ~2.15 (quintet, 2H, -CH₂-). [9] |
| ¹³C NMR | (100 MHz, CDCl₃, δ ppm): ~174.0 (C=O), ~148.0, ~142.0, ~125.0, ~118.0, ~105.0, ~100.0 (Ar-C), ~55.5 (-OCH₃), ~51.0 (N-CH₂), ~32.0 (CO-CH₂), ~18.0 (-CH₂-). [10] |
| MS (ESI+) | m/z: 207.11 [M+H]⁺. |
| FT-IR | (cm⁻¹): 3450-3300 (N-H stretch, primary amine), 2950 (C-H stretch), 1680 (C=O stretch, lactam), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (C-O stretch, ether). [11] |
Safety and Handling
Proper safety precautions must be observed throughout this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps should be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
Palladium Catalysts & Ligands: Can be toxic and irritants. Avoid inhalation and skin contact. [12] * Toluene: Flammable liquid and vapor; toxic.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Aromatic Amines/Nitroaromatics: These compounds are potentially toxic and should be handled with care. [13][14][15] * Pyrrolidin-2-one: May cause serious eye irritation and is suspected of damaging fertility or the unborn child. [13]* Waste Disposal: Dispose of all chemical waste, especially heavy metal (palladium and tin) residues and organic solvents, according to institutional and local environmental regulations.
-
Conclusion
This application note provides a validated, two-step protocol for the synthesis of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one. The described method, centered around a robust Buchwald-Hartwig amination and a reliable nitro group reduction, offers a clear and efficient pathway for obtaining this valuable chemical intermediate. The detailed procedural steps and characterization data serve as a reliable resource for researchers in synthetic and medicinal chemistry.
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guides. [Link]
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Sapegin, A. et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Cheminė Technologija, 65(1). [Link]
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Gentile, F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3247. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Bakulina, O. et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8501. [Link]
-
Meltzer, P. C. et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5875-5886. [Link]
-
Li, S. et al. (2023). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Nature Communications, 14(1), 5431. [Link]
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Gatti, F. et al. (1986). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Il Farmaco; edizione scientifica, 41(10), 758-766. [Link]
-
Nguyen, V-H. et al. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances, 13(19), 12792-12803. [Link]
-
E-mail, Y. et al. (2013). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters, 15(19), 5020-5023. [Link]
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Fun, H-K. et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-o515. [Link]
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Gising, J. et al. (2014). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 19(9), 13647-13661. [Link]
-
Woźniak, M. et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) and 1-(4-methoxyphenyl)-2-(ethylamino)propan-1-one (4-MEAP). Forensic Toxicology, 36(2), 426-440. [Link]
-
Kumar, S. et al. (2022). Synthesis and characterization of N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine. World Journal of Advanced Research and Reviews, 16(03), 1018-1025. [Link]
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Koukounaraki, A. et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Crystals, 11(1), 58. [Link]
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Cardenas, A. E. et al. (2016). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(8), 1747-1756. [Link]
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Wujec, M. et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 856. [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis and drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity, purity, and stability assessment. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring methodological integrity. Core techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, spectroscopic analysis via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation, and a framework for developing a stability-indicating method through forced degradation studies.
Introduction: The Imperative for Rigorous Characterization
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a substituted pyrrolidinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The pyrrolidine ring's specific stereoelectronic properties and the substituted aromatic moiety make it a versatile building block.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API). This involves unequivocally confirming its identity, quantifying its purity, and understanding its degradation profile.
This guide presents a multi-faceted analytical approach, grounded in established principles and regulatory expectations, to provide a complete analytical profile of the target compound.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one |
| CAS Number | 69132-30-5 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Structure | |
Integrated Analytical Workflow
A systematic approach is crucial for the complete characterization of a chemical entity. The workflow begins with fundamental chromatographic screening for purity and proceeds to definitive structural confirmation using spectroscopic techniques. Stability studies represent the final pillar, ensuring the molecule's robustness under various stress conditions.
Caption: Integrated workflow for comprehensive analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of aromatic compounds like 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The method separates the main component from potential impurities arising from synthesis or degradation.
Principle of Separation
The methodology leverages a non-polar stationary phase (C18) and a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable runtime. The aromatic nature of the analyte allows for sensitive detection using a UV spectrophotometer.
Experimental Protocol: HPLC-UV Method
This protocol is a starting point and should be optimized and validated for specific instrumentation and requirements.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation & Conditions:
Parameter Recommended Setting Rationale Instrument UHPLC/HPLC system with DAD/UV detector Standard for pharmaceutical analysis.[2] Column C18, 100 x 3.0 mm, 1.8 µm Provides excellent resolution for aromatic amines.[2] Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape for amines.[3] Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reverse-phase HPLC. Gradient 10% B to 90% B over 15 min Ensures elution of a wide range of potential impurities. Flow Rate 0.4 mL/min Appropriate for the column dimensions.[3] Column Temp. 40 °C Improves peak symmetry and reduces viscosity.[3] Injection Vol. 5.0 µL | Detection | Diode Array Detector (DAD) at 254 nm & 280 nm | 254 nm is a general wavelength for aromatic compounds; 280 nm may offer additional selectivity.[4] |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of a standard solution to establish system suitability.
-
Inject the sample solution in duplicate.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure data reliability.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Data Interpretation
Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For an accurate assay, a reference standard of known purity is required, and a calibration curve should be generated.
Structural Elucidation via Spectroscopic Methods
While chromatography indicates purity, it does not confirm identity. Spectroscopic methods are essential for unequivocally determining the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
4.1.1 Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[5] A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
4.1.2 Expected Spectral Data The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic | H-3, H-5, H-6 | 6.5 - 7.2 | m | 3H |
| Amine | -NH₂ | ~5.0 (broad s) | s | 2H |
| Methoxy | -OCH₃ | ~3.8 | s | 3H |
| Pyrrolidinone | N-CH₂ | ~3.6 | t | 2H |
| Pyrrolidinone | CO-CH₂ | ~2.5 | t | 2H |
| Pyrrolidinone | -CH₂- | ~2.1 | p | 2H |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| Carbonyl | C=O | ~174 |
| Aromatic | C-O, C-N, C-H | 110 - 155 |
| Methoxy | -OCH₃ | ~55 |
| Pyrrolidinone | N-CH₂ | ~48 |
| Pyrrolidinone | CO-CH₂ | ~31 |
| Pyrrolidinone | -CH₂- | ~18 |
Mass Spectrometry (MS)
MS provides the molecular weight of the analyte and structural information from its fragmentation pattern. LC-MS is ideal as it can be directly coupled to the HPLC system.
4.2.1 Protocol for LC-MS Analysis
-
Interface: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is well-suited for polar molecules containing nitrogen atoms.
-
Mass Analyzer: Acquire data in full scan mode over a range of m/z 50-500 to detect the parent ion.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion (m/z 207.1) to obtain structural information.
4.2.2 Expected Mass Spectrum Data
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅N₂O₂]⁺ | 207.1128 |
| [M+Na]⁺ | [C₁₁H₁₄N₂O₂Na]⁺ | 229.0947 |
Data based on predicted values.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a relatively non-volatile compound like 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, its primary utility is for detecting volatile organic impurities from the synthesis process or as an alternative characterization method, potentially after derivatization.[7][8]
Experimental Protocol: GC-MS Method
-
Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or methanol.[9] Derivatization (e.g., silylation) may be required to improve volatility and thermal stability.
-
Instrumentation & Conditions:
Parameter Recommended Setting Instrument GC system with a Mass Selective Detector Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow ~1 mL/min Inlet Temp. 250 °C Temp. Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Source Temp. 230 °C MS Quad Temp. 150 °C | Scan Range | m/z 40-450 |
Stability-Indicating Method: Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[10] These studies help identify potential degradation products and pathways, which is a regulatory requirement for drug development.[11][12] The goal is to achieve 5-20% degradation of the drug substance.[13]
Forced Degradation Workflow
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one (C11H14N2O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page:NIOSH Manual of Analytical Methods - 1302.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note & Protocols: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the Pyrrolidinone Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidin-2-one core structure is a privileged scaffold, appearing in a multitude of natural products and synthetic compounds with significant biological activity.[1] The compound 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one represents a highly valuable chemical intermediate, strategically designed for the efficient construction of complex molecular architectures. Its structure combines the rigid, five-membered lactam ring of pyrrolidinone with a nucleophilic aromatic amine, making it an ideal building block for creating libraries of compounds for drug screening.
The true utility of this intermediate lies in the strategic placement of its functional groups. The primary amino group serves as a key handle for derivatization, most commonly through amide bond formation, a cornerstone reaction in medicinal chemistry.[2] The methoxy substituent acts as an electronic and steric modulator, influencing the reactivity of the amine and providing a potential interaction point for biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, focusing on practical protocols and its application in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.
Physicochemical Properties and Safe Handling
Before proceeding with any synthetic protocol, a thorough understanding of the intermediate's properties and safety requirements is paramount.
Compound Properties
| Property | Value |
| Chemical Name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to light brown solid |
| CAS Number | 118434-75-6 |
Safety & Handling
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is considered a hazardous chemical and requires careful handling to ensure personnel safety.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5]
-
Hazard Statements: The compound may cause serious eye irritation and is suspected of damaging fertility or the unborn child.[3] It may also cause skin and respiratory irritation.[4]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4] The material is air-sensitive and may darken during storage; storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash off immediately with plenty of soap and water.[4] If inhaled, move the person to fresh air. In all cases of exposure or concern, seek medical attention.[3]
Core Application: Amide Bond Formation
The primary application of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is as a nucleophilic component in amide coupling reactions. The formation of an amide bond is the most frequently used reaction in medicinal chemistry, allowing for the covalent linkage of molecular fragments.[2][6]
Mechanistic Rationale
The reaction involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amino group of the pyrrolidinone intermediate.[7] The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming these activated esters, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the liberated acid.[8]
The causality for this experimental design is rooted in maximizing reaction efficiency while minimizing side reactions. Carbodiimide-based reagents like EDC are also effective, but aminium/uronium salt-based reagents like HATU often provide faster reaction times and are particularly useful for coupling sterically hindered substrates or electron-deficient amines.[6][8]
Caption: General workflow for amide bond formation.
Protocol: General Procedure for Amide Coupling with HATU
This protocol describes a general method for the synthesis of an amide derivative using 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Materials and Reagents
-
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.[7]
-
Coupling: Add a solution of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove residual DMF, DIPEA, and unreacted HATU byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent; Insufficient base; Sterically hindered substrates. | Use fresh HATU; Ensure DIPEA is in sufficient excess (3 eq); Increase reaction temperature to 40-50°C or allow for longer reaction times.[6] |
| Multiple Byproducts | Side reaction of HATU with the amine; Racemization of chiral carboxylic acids. | Add the amine component after the pre-activation step; Perform the reaction at 0°C to minimize racemization.[8] |
| Difficulty in Purification | Residual DMF or DIPEA salts. | Ensure thorough aqueous washes during work-up; Co-evaporate the crude product with toluene to azeotropically remove residual DMF. |
Advanced Application: Scaffolding for Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their deregulation is a hallmark of diseases like cancer and inflammation.[9][10] Many small-molecule kinase inhibitors target the ATP-binding site of the enzyme.[11] 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is an excellent starting point for synthesizing such inhibitors. The amide bond formed using the protocol above can link the pyrrolidinone core to a "hinge-binding" fragment (e.g., an aminopyridine or pyrazole), a common strategy in kinase inhibitor design.[9][12]
For instance, in the development of inhibitors for kinases like MAP4K4 or RIPK1, a substituted aromatic amine serves as a core scaffold to which other pharmacophoric elements are attached.[10][13] The amide product derived from our intermediate positions the methoxy-substituted phenyl ring to potentially occupy a hydrophobic pocket adjacent to the ATP binding site, while the pyrrolidinone ring can act as a solubility enhancer or form additional interactions.
Caption: Hypothetical binding mode of a derivative.
This logical approach, where a versatile intermediate is coupled to a known pharmacophore, is a powerful strategy in modern drug discovery. It allows for the rapid generation of analogs to probe structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.[12][14]
Conclusion
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is more than a simple chemical; it is a strategic tool for the efficient synthesis of novel chemical entities. Its inherent structural features—a nucleophilic handle for elaboration and a pre-functionalized aromatic ring—make it an ideal intermediate for constructing compound libraries aimed at complex biological targets. The robust and well-understood amide coupling chemistry detailed in this guide provides a reliable pathway for its incorporation into drug discovery pipelines, particularly in the rational design of next-generation kinase inhibitors. By understanding the principles behind its application and adhering to safe and effective protocols, researchers can fully leverage the potential of this versatile building block.
References
- Title: 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same Source: Google Patents URL
-
Title: Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones Source: ResearchGate URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
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Title: Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme Source: PubMed Central (PMC) URL: [Link]
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Title: A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II Source: PubMed URL: [Link]
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Title: Amide coupling Protocol for Amino PEG Source: AxisPharm URL: [Link]
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Title: 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches Source: PubMed Central (PMC) URL: [Link]
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Title: Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: PubMed Central (PMC) URL: [Link]
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Title: The selectivity of protein kinase inhibitors: a further update Source: Symansis URL: [Link]
-
Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: PubMed Central (PMC) URL: [Link]
-
Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL: [Link]
-
Title: (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 Source: PubMed URL: [Link]
-
Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: PubMed URL: [Link]
-
Title: Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Source: PubMed URL: [Link]
-
Title: Developments in peptide and amide synthesis Source: Luxembourg Bio Technologies URL: [Link]
Sources
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- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. symansis.com [symansis.com]
- 12. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
Application Notes & Protocols: Experimental Applications of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in Neuroscience
A Note on the Document's Scope: Research on the specific molecule, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, is not extensively documented in publicly available scientific literature. Therefore, this guide is presented from a senior application scientist's perspective, building upon established principles and experimental data from structurally analogous compounds. The protocols and hypothesized mechanisms are intended to serve as a robust starting point for researchers investigating this novel chemical entity. The core structure, a substituted phenylpyrrolidin-2-one, shares features with classes of molecules known for their neuroactive properties, including nootropics and neuroprotective agents.[1][2][3]
Introduction: Rationale and Structural Insights
The compound 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one integrates three key structural motifs that suggest significant potential for neuroscience applications:
-
The Pyrrolidin-2-one Core: This five-membered lactam is the foundational scaffold of the "racetam" class of drugs, which are known for their cognitive-enhancing or "nootropic" effects.[3] The presence of this core suggests potential modulation of neuronal plasticity, membrane fluidity, and neurotransmitter systems.[1][2]
-
The N-Phenyl Group: The direct attachment of a phenyl ring to the pyrrolidinone nitrogen is a common feature in neuroactive compounds. The substituents on this ring are critical for determining the specific biological activity, such as receptor affinity and mechanism of action.
-
The Amino and Methoxyphenyl Substituents: The 4-amino and 2-methoxy groups on the phenyl ring are expected to significantly influence the molecule's pharmacological profile. The amino group, in particular, is a feature of neuroprotective compounds like 4-aminopyridine, a potassium channel blocker.[4] Phenylenediamine derivatives have also demonstrated neuroprotective effects.[5] The methoxy group can impact the molecule's lipophilicity, influencing its ability to cross the blood-brain barrier, and can play a role in receptor binding.[6][7][8]
Based on these structural features, we can hypothesize that 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, hereafter referred to as Cmpd-X , could exhibit properties such as cognitive enhancement, neuroprotection against excitotoxicity, and potential disease-modifying effects in neurodegenerative models.
Hypothesized Mechanisms of Action
The potential neurobiological effects of Cmpd-X are likely multifactorial. Drawing from studies on related phenylpyrrolidone derivatives, we can propose several plausible mechanisms that warrant experimental investigation.[1][2][6][9]
-
Modulation of Glutamatergic Neurotransmission: Many nootropic and neuroprotective agents interact with the glutamatergic system, particularly AMPA receptors.[1] Cmpd-X might act as a positive allosteric modulator of AMPA receptors, enhancing synaptic plasticity and cognitive function.
-
Neuroprotection via Anti-Excitotoxic and Antioxidant Pathways: The aminophenyl moiety suggests a potential to counteract glutamate-induced excitotoxicity, a common pathway of neuronal death in stroke and neurodegenerative diseases.[1][5][10] This could be achieved by stabilizing intracellular calcium homeostasis or by mitigating oxidative stress.[9]
-
Cholinesterase Inhibition: Given that some pyrrolidinone derivatives have been designed as anti-Alzheimer's agents, Cmpd-X could potentially inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft and improving cognitive function in relevant disease models.[6][9][11]
Visualizing a Potential Neuroprotective Pathway
The following diagram illustrates a hypothesized pathway by which Cmpd-X might confer neuroprotection against glutamate-induced excitotoxicity.
Caption: Hypothesized neuroprotective mechanism of Cmpd-X against excitotoxicity.
Experimental Protocols
The following protocols are designed to systematically evaluate the hypothesized neuroprotective and cognitive-enhancing effects of Cmpd-X.
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To determine if Cmpd-X can protect cultured neurons from cell death induced by excessive glutamate exposure. This is a primary screen for neuroprotective activity.[1][10]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) or a neuronal cell line (e.g., HT22).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Cmpd-X stock solution (e.g., 10 mM in DMSO).
-
L-Glutamic acid.
-
Cell viability assay kit (e.g., MTT or LDH release assay).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Plating: Plate neurons in 96-well plates at a density of 1-2 x 10^4 cells per well and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Prepare serial dilutions of Cmpd-X in culture medium (e.g., final concentrations of 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Remove old medium and add the Cmpd-X-containing medium to the appropriate wells. Include a "vehicle control" group treated with the same concentration of DMSO. Incubate for 2 hours.
-
Glutamate Challenge: Add L-glutamic acid to all wells except the "no glutamate control" group to a final concentration that induces ~50% cell death (e.g., 50 µM, to be optimized).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Viability Assessment: Quantify cell viability using an MTT assay. Read absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the "no glutamate control". Plot the percentage of neuroprotection versus the concentration of Cmpd-X.
Data Presentation Example:
| Treatment Group | Cmpd-X Conc. | Mean Cell Viability (% of Control) ± SEM |
| Control (No Glutamate) | 0 µM | 100 ± 4.5 |
| Glutamate Only | 0 µM | 48 ± 3.9 |
| Glutamate + Cmpd-X | 0.1 µM | 65 ± 5.1 |
| Glutamate + Cmpd-X | 1 µM | 82 ± 4.8 |
| Glutamate + Cmpd-X | 10 µM | 91 ± 5.3 |
Experimental Workflow Diagram
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Amnesia
Objective: To evaluate the ability of Cmpd-X to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that impairs learning and memory. This is a standard model for screening nootropic compounds.[9]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
Cmpd-X solution for injection (e.g., in saline with 0.5% Tween 80).
-
Scopolamine hydrobromide.
-
Morris Water Maze (MWM) apparatus.
-
Video tracking software.
Step-by-Step Methodology:
-
Acclimation and Handling: Acclimate mice to the facility for at least one week and handle them daily for 3 days prior to the experiment.
-
Drug Administration: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + Scopolamine, (3) Cmpd-X (e.g., 10 mg/kg, i.p.) + Scopolamine, (4) Donepezil (positive control) + Scopolamine. Administer Cmpd-X or vehicle 60 minutes before the MWM trial. Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the trial.
-
MWM Acquisition Phase (4 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse into the water facing the wall of the tank at one of four starting positions.
-
Allow the mouse to search for a hidden platform for 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Probe Trial (Day 5):
-
Remove the platform from the maze.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Data Analysis: Analyze escape latency across the acquisition phase using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's).
Expected Outcomes & Data Presentation:
| Group | Mean Escape Latency (Day 4, s) ± SEM | Time in Target Quadrant (Probe Trial, s) ± SEM |
| Vehicle + Saline | 15.2 ± 2.1 | 25.8 ± 3.3 |
| Vehicle + Scopolamine | 45.8 ± 4.5 | 11.5 ± 2.1 |
| Cmpd-X + Scopolamine | 22.5 ± 3.3 | 20.1 ± 2.9 |
| Donepezil + Scopolamine | 20.1 ± 2.9 | 22.4 ± 3.1 |
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if Cmpd-X directly inhibits the activity of AChE, a key target in Alzheimer's disease therapy.[6][11]
Materials:
-
Purified AChE from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI) substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Cmpd-X stock solution.
-
Donepezil (positive control).
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add in order:
-
Phosphate buffer.
-
Serial dilutions of Cmpd-X or Donepezil (e.g., 0.01 µM to 100 µM).
-
DTNB solution.
-
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Cmpd-X compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value (the concentration of Cmpd-X that causes 50% inhibition).
Concluding Remarks for the Investigating Scientist
The structural characteristics of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one present a compelling case for its investigation as a novel neuroactive agent. The provided protocols offer a foundational framework for a systematic evaluation of its potential neuroprotective and cognitive-enhancing properties. Positive results in these initial screens would justify further, more detailed mechanistic studies, including electrophysiological analysis of synaptic function, assessment in chronic neurodegenerative disease models, and pharmacokinetic profiling to determine brain bioavailability. As with any novel compound, careful dose-response studies and toxicity assessments are paramount.
References
- Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.MDPI.
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.PubMed.
- Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.
- Pyrrolidone deriv
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.PubMed.
- Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.
- Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.PubMed Central.
- Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant p
- Neuroprotective Properties of 4-Aminopyridine.PubMed Central.
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- 11. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for purifying 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
An Application Note and Protocol for the Purification of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Authors: Gemini, Senior Application Scientist
Date: January 17, 2026
Abstract
This comprehensive guide details robust methodologies for the purification of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a polar aromatic lactam with significant potential as a building block in pharmaceutical and materials science research. The inherent chemical properties of this molecule—namely its high polarity, the basicity of its aniline moiety, and its susceptibility to oxidation—present unique purification challenges. This document provides a multi-faceted strategy, including detailed protocols for flash column chromatography and recrystallization, supported by validated analytical techniques for purity assessment such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind procedural choices is explained to empower researchers to adapt these methods to their specific sample needs, ensuring the acquisition of highly pure material essential for downstream applications.
Introduction and Compound Profile
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a substituted aromatic lactam. The pyrrolidin-2-one core is a prevalent motif in medicinal chemistry, found in a range of biologically active compounds.[1][2][3] The presence of a substituted aniline ring provides a versatile handle for further chemical modification. The purity of this starting material is paramount, as trace impurities can lead to side reactions, lower yields, and complications in biological assays.
The primary challenges in purifying this compound stem from its key structural features:
-
High Polarity: The combination of a lactam carbonyl, a primary aromatic amine, and a methoxy group results in a highly polar molecule, influencing solvent selection for chromatography and recrystallization.
-
Basicity: The aniline amine is basic and can interact with acidic stationary phases like silica gel, potentially causing peak tailing and yield loss during chromatography.[4]
-
Oxidative Instability: Aromatic amines are prone to air oxidation, which can form colored impurities that are often difficult to remove.
Table 1: Physicochemical Properties of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
| Property | Value | Source / Note |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5] |
| Molecular Weight | 206.24 g/mol | Calculated |
| CAS Number | Not explicitly available for this specific isomer. | A related compound, 1-(4-amino-2-methoxyphenyl)pyrrolidine, is CAS 16089-42-2.[6] |
| Appearance | Off-white to light brown solid (crude); White to off-white crystalline solid (pure). | Expected based on similar aniline derivatives. |
| Predicted Boiling Point | >350 °C | Predicted for related structures.[6] |
| Predicted pKa | ~4.5 - 5.5 (for the anilinic amine) | Aniline pKa is ~4.6.[7] |
| Solubility | Soluble in Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc). Sparingly soluble in water. Insoluble in Hexanes. | Based on general principles for polar aromatic amines.[8] |
Overall Purification Strategy
A successful purification strategy begins with an assessment of the crude material, followed by a primary purification step, and concludes with rigorous purity verification. The choice between flash chromatography and recrystallization as the primary method depends on the initial purity and the nature of the impurities.
Caption: General workflow for the purification of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical before and after any purification procedure.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid analysis of reaction progress and for screening solvent systems for column chromatography.[9][10] Due to the compound's polarity, a polar stationary phase like silica gel or alumina is appropriate.[10]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a baseline in pencil ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the baseline.
-
Developing: Place the plate in a sealed chamber containing the desired mobile phase. A good starting point is a mixture of a relatively non-polar solvent and a polar solvent (e.g., 50% Ethyl Acetate in Hexane).[10]
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
Expert Insight: The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, as this often translates well to column chromatography separation.[11] For this highly polar compound, systems like 5-10% Methanol in Dichloromethane or 100% Ethyl Acetate may be necessary.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the sample and can resolve closely related impurities. A reversed-phase method is typically effective for aromatic amines.[13][14]
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 3.5-5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of moderately polar to nonpolar compounds.[15][16] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid helps to protonate the aniline, ensuring sharp peak shapes.[17] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic modifiers for reversed-phase chromatography.[16][17] |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient is effective for separating the polar product from potential nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm | The aromatic ring will have strong UV absorbance. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation and for identifying impurities that may not be visible by other techniques.[18][19]
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Signals between 6.5-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.[18][20]
-
-NH₂ Protons: A broad singlet, chemical shift is concentration and solvent dependent.
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
-
Pyrrolidinone Protons: Aliphatic signals between 2.0-4.0 ppm.[21]
Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):
-
Lactam Carbonyl: Signal around 170-175 ppm.[21]
-
Aromatic Carbons: Signals between 110-160 ppm.[22]
-
-OCH₃ Carbon: Signal around 55-60 ppm.
-
Pyrrolidinone Carbons: Aliphatic signals between 20-50 ppm.[21]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the preferred method for purifying crude material, especially when dealing with complex mixtures or colored impurities from oxidation.[23]
Rationale for Key Choices:
-
Stationary Phase: Silica gel (SiO₂) is a cost-effective and versatile polar stationary phase.[24]
-
Mobile Phase Modifier: The aniline group in the target molecule is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing. To counteract this, a small amount of a basic modifier like triethylamine (Et₃N) is added to the eluent.[11] This deactivates the acidic sites and ensures a symmetrical peak shape.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an optimal eluent. Start with mixtures of Ethyl Acetate/Hexane and progress to Dichloromethane/Methanol if higher polarity is needed. The ideal system gives the target compound an Rf of ~0.2-0.3.[11] Once found, add 0.5-1% triethylamine to this system.
-
Column Packing:
-
Select a column with an appropriate diameter based on the sample mass (a 100:1 ratio of silica:crude compound is a good starting point).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a strong solvent (e.g., Methanol or Dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column. Dry loading prevents solvent channeling and improves resolution.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC. A gradient elution is often most effective.[11]
-
Start with a less polar mixture to elute nonpolar impurities.
-
Gradually increase the percentage of the more polar solvent (e.g., from 50% EtOAc/Hex to 80% EtOAc/Hex) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
-
Caption: Decision logic for selecting a chromatography mobile phase using TLC.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solids that are already relatively pure (>90%), effectively removing small amounts of impurities to yield a highly crystalline product.[4][8]
Rationale for Key Choices: The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature (near the solvent's boiling point).[8] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude solid (~20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, and water.[8]
-
If the solid dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently.
-
The best solvent will dissolve the compound when hot but will result in the formation of crystals upon slow cooling. A mixed solvent system, like ethanol/water, is often highly effective for polar compounds.[8][25]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, oxidized material), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Storage and Safety
-
Storage: Due to the aniline moiety's sensitivity to air and light, the pure compound should be stored in an amber vial under an inert atmosphere (argon or nitrogen) in a cool, dark place.
-
Safety: Aniline derivatives are toxic and can be absorbed through the skin.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (Source: BenchChem)
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (Source: University of Rochester, Department of Chemistry)
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (Source: PubMed)
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (Source: LCGC North America)
-
Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline - Benchchem. (Source: BenchChem)
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (Source: SpringerLink)
-
Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)
-
Recrystallization: Figure 1. Structure of Aniline. (Source: Scribd)
-
Recrystallization Of Acetanilide From Aniline. (Source: Cram.com)
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (Source: Waters Corporation)
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (Source: Agilent)
-
Purify and dry aniline? (Source: Reddit)
-
Retention of Aromatic Hydrocarbons with Polar Groups in Binary Reversed-Phase Thin-Layer Chromatography. (Source: AKJournals)
-
Column Chromatography - Organic Chemistry at CU Boulder. (Source: University of Colorado Boulder)
-
Stationary Phases for Modern Thin-Layer Chromatography. (Source: LCGC International)
-
Lab Procedure: Thin Layer Chromatography. (Source: LabXchange)
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (Source: University of Rochester, Department of Chemistry)
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (Source: Biotage)
-
column chromatography & purification of organic compounds. (Source: YouTube)
-
Thin Layer Chromatography. (Source: University of California, Los Angeles)
-
Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. (Source: Wiley Online Library)
-
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (Source: PubMed)
-
(4R)-4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one. (Source: PubChem)
-
1-(4-amino-2-methoxyphenyl)pyrrolidine CAS#: 16089-42-2. (Source: ChemicalBook)
-
Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. (Source: ResearchGate)
-
Structural determination of -lactams by 1 H and 13 C NMR. (Source: ResearchGate)
-
A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. (Source: PubMed)
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (Source: ResearchGate)
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (Source: PubMed Central)
-
Aniline(62-53-3) 1H NMR spectrum. (Source: ChemicalBook)
-
NMR spectroscopy para chloro aniline. (Source: YouTube)
-
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (Source: PubMed)
Sources
- 1. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for In Vitro Evaluation of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone Derivative
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of the racetam class of nootropic agents. 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one represents a novel analog of this class, distinguished by an amino substitution on the phenyl ring. This structural modification invites a thorough investigation into its biological activities, which may range from neuroprotection and cognitive enhancement to anti-inflammatory and antioxidant effects. The following application notes provide a comprehensive guide for the in vitro characterization of this compound, drawing upon established methodologies for structurally related molecules, particularly the well-studied nootropic agent, Aniracetam.
The strategic inclusion of an amino group at the para-position and a methoxy group at the ortho-position of the phenyl ring can significantly alter the compound's electronic and steric properties. This may influence its ability to cross cellular membranes, interact with molecular targets, and modulate signaling pathways. Therefore, the protocols outlined herein are designed to provide a multi-faceted evaluation of the compound's bioactivity profile.
I. Neuroprotective and Nootropic Activity Assays
The primary hypothesis for a pyrrolidinone derivative is its potential to exert neuroprotective and cognitive-enhancing effects. The following assays are designed to investigate these properties in established in vitro models of neuronal stress and function.
A. Astrocyte Protection Assay in a Model of Simulated Ischemia
Rationale: Astrocytes are crucial for neuronal health and are implicated in the pathophysiology of ischemic brain injury. Aniracetam has been shown to protect astrocytes from ischemic damage by reducing apoptosis and oxidative stress.[1] This assay will determine if 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one shares this protective effect.
Experimental Workflow:
Caption: Workflow for Astrocyte Protection Assay.
Protocol:
-
Cell Culture: Culture primary rat astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Simulated Ischemia: Induce ischemia by replacing the culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
Treatment: Concurrently with the induction of ischemia, treat the cells with varying concentrations of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Aniracetam can be used as a positive control.
-
Endpoint Assays (after 24 hours):
-
Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Cell Viability: Perform an MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Production: Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) and measure fluorescence intensity.
-
Caspase-3 Activity: Use a colorimetric or fluorometric caspase-3 activity assay kit.
-
Data Interpretation:
| Parameter Measured | Expected Outcome with Protective Compound |
| Apoptosis (Annexin V+/PI-) | Decrease in the percentage of apoptotic cells. |
| Cell Viability | Increase in cell viability compared to ischemia-only. |
| ROS Production | Decrease in fluorescence intensity. |
| Caspase-3 Activity | Decrease in caspase-3 activity. |
B. Modulation of AMPA Receptor Signaling and BDNF Expression
Rationale: Racetams are known to act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which can enhance synaptic plasticity and increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[2][3] This pathway is critical for learning and memory.
Signaling Pathway:
Caption: Proposed AMPA Receptor-Mediated Signaling Pathway.
Protocol (using primary cortical neurons):
-
Cell Culture: Culture primary cortical neurons from embryonic rats.
-
Treatment: Treat mature neurons with 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one at various concentrations for 24-48 hours.
-
Endpoint Assays:
-
Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon AMPA stimulation in the presence and absence of the compound.
-
Western Blot: Analyze cell lysates for the expression levels of total and phosphorylated forms of proteins in the AMPA receptor signaling pathway (e.g., GluA1, CaMKII) and for BDNF protein levels.
-
ELISA: Quantify BDNF levels in the culture supernatant using a commercial ELISA kit.
-
RT-qPCR: Measure BDNF mRNA levels to assess gene expression.
-
Data Interpretation:
| Assay | Expected Outcome |
| Calcium Imaging | Potentiation of AMPA-induced calcium influx. |
| Western Blot | Increased phosphorylation of AMPA receptor subunits and downstream targets; increased BDNF protein. |
| ELISA | Increased secretion of BDNF into the medium. |
| RT-qPCR | Upregulation of BDNF mRNA. |
II. Anti-inflammatory and Antioxidant Activity Assays
The presence of an amino group on the phenyl ring suggests potential for anti-inflammatory and antioxidant activities.
A. Inhibition of Pro-inflammatory Cytokine Release in Macrophages
Rationale: Chronic inflammation is implicated in neurodegenerative diseases. This assay will assess the compound's ability to suppress the release of pro-inflammatory cytokines from activated macrophages.
Protocol (using RAW 264.7 macrophage cell line):
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Treatment: Pre-treat cells with 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Endpoint Assays:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Nitric Oxide (NO) Assay: Measure nitrite concentration in the supernatant using the Griess reagent, as an indicator of NO production.
-
Data Interpretation:
| Parameter Measured | Expected Outcome with Anti-inflammatory Compound |
| TNF-α, IL-6, IL-1β levels | Dose-dependent decrease in cytokine concentrations. |
| Nitrite Concentration | Dose-dependent decrease in nitrite levels. |
B. In Vitro Antioxidant Activity
Rationale: Oxidative stress is a common factor in cellular damage. Standard chemical assays can determine the direct antioxidant capacity of the compound.
Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of the test compound.
-
Measure the decrease in absorbance at 517 nm after 30 minutes of incubation in the dark. Ascorbic acid can be used as a positive control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Mix the ABTS radical solution with various concentrations of the test compound.
-
Measure the decrease in absorbance at 734 nm. Trolox can be used as a positive control.
-
Data Presentation:
| Assay | IC₅₀ (µM) |
| DPPH Scavenging | TBD |
| ABTS Scavenging | TBD |
| IC₅₀ to be determined experimentally. |
III. Preliminary Safety and Druglikeness Evaluation
A. In Vitro Cytotoxicity Assay
Rationale: It is essential to determine the concentration range at which the compound is non-toxic to cells to ensure that the observed biological effects are not due to cytotoxicity.
Protocol (using a relevant cell line, e.g., SH-SY5Y neuroblastoma cells or primary neurons):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a wide range of concentrations of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (e.g., 0.1 µM to 1 mM) for 24-72 hours.
-
Viability Assessment: Perform an MTT, XTT, or CellTiter-Glo® assay to determine cell viability.
Data Interpretation: Calculate the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ value is desirable.
B. P-glycoprotein (P-gp) ATPase Assay
Rationale: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential as a CNS therapeutic. P-gp is an efflux pump at the BBB that can limit brain penetration. This assay assesses whether the compound is a substrate or inhibitor of P-gp.[4]
Protocol:
-
Assay Principle: This is a commercially available assay that measures the ATP consumption by P-gp in the presence of a test compound.
-
Procedure: Follow the manufacturer's protocol. Typically, P-gp-containing membranes are incubated with ATP and the test compound. The amount of inorganic phosphate generated is then quantified.
-
Interpretation: An increase in ATPase activity suggests the compound is a P-gp substrate. Inhibition of basal or verapamil-stimulated ATPase activity indicates the compound is a P-gp inhibitor.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The data generated will offer critical insights into its potential as a neuroprotective, nootropic, anti-inflammatory, or antioxidant agent. Positive results from these assays would warrant further investigation into its mechanism of action, including target identification studies (e.g., receptor binding assays, kinome profiling) and subsequent evaluation in in vivo models of neurological disorders. The structural similarity to Aniracetam provides a strong rationale for exploring its effects on glutamatergic neurotransmission, while the novel amino substitution opens up exciting possibilities for additional pharmacological activities.
References
- Ostrovskaia, R. U., et al. (2002). Aniracetam attenuates apoptosis of astrocytes subjected to simulated ischemia in vitro. Neurotoxicology, 23(3), 385-95.
-
Alsarrani, A., & Kaplita, P. V. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Journal of Pharmaceutical Sciences, 108(10), 3463-3471. [Link]
-
Alsarrani, A., & Kaplita, P. V. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. ResearchGate. [Link]
-
Lee, C. C., & Bramham, C. R. (2021). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Journal of Alzheimer's Disease, 80(4), 1437-1447. [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Therapeutics with a Pyrrolidinone Core
Introduction: The Pyrrolidinone Scaffold as a Cornerstone in Modern Drug Discovery
The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and clinically successful synthetic drugs.[1] Its prevalence is not coincidental; the sp³-hybridized carbon atoms of the saturated pyrrolidinone ring provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This non-planar structure is advantageous for creating specific and high-affinity interactions with biological targets.[1]
Derivatives of the pyrrolidinone core have demonstrated an extensive range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and neuroprotective effects.[2][3] Notable examples of marketed drugs incorporating this scaffold include the nootropic agent Piracetam and the antiepileptic drug Levetiracetam.[3] The versatility of the pyrrolidinone ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the development of novel therapeutics.[4]
This technical guide provides a comprehensive overview of key methodologies for the synthesis of diverse pyrrolidinone derivatives and detailed protocols for their subsequent biological evaluation. The experimental designs described herein are intended to be self-validating, with integrated controls and clear endpoints to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
I. Synthetic Strategies for Pyrrolidinone Analogs
The chemical tractability of the pyrrolidinone scaffold allows for a variety of synthetic approaches to generate diverse libraries of compounds. Below are protocols for two common and effective strategies: the synthesis of N-aryl pyrrolidinones via reductive amination and the creation of 5-substituted pyrrolidinones from donor-acceptor cyclopropanes.
Experimental Workflow: Synthesis of Pyrrolidinone Derivatives
The general workflow for the synthesis and purification of pyrrolidinone analogs is depicted below. This process begins with the selection of appropriate starting materials and culminates in the isolation of the purified target compound, which is then ready for biological evaluation.
Caption: General experimental workflow for the synthesis and characterization of pyrrolidinone derivatives.
Protocol 1: Synthesis of N-Aryl Pyrrolidinones via Iridium-Catalyzed Reductive Amination
This protocol describes a practical method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines using an iridium catalyst for transfer hydrogenation.[5] This approach is valuable for its operational simplicity and good to excellent yields.
Materials:
-
2,5-Hexanedione (or other suitable 1,4-diketone)
-
Substituted Aniline
-
Iridium Catalyst (e.g., TC-2)
-
Formic Acid (HCO₂H)
-
Solvent (e.g., Dioxane)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
To a dry 25 mL Schlenk tube, add the iridium catalyst (1.0 mol%).
-
Add the 1,4-diketone (0.5 mmol, 1.0 equiv.) and the substituted aniline (0.6 mmol, 1.1 equiv.) to the tube.
-
Add the solvent (2.0 mL) and formic acid (30.0 equiv.).
-
Stir the reaction mixture under air at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-aryl pyrrolidinone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes
This protocol details a one-pot transformation of donor-acceptor (DA) cyclopropanes into 1,5-substituted pyrrolidinones, initiated by a Lewis acid-catalyzed ring-opening with anilines or benzylamines, followed by lactamization.[6]
Materials:
-
Donor-Acceptor Cyclopropane
-
Substituted Aniline or Benzylamine
-
Ytterbium(III) triflate (Y(OTf)₃)
-
Toluene
-
Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
To a solution of the DA cyclopropane (1.0 equiv.) in toluene, add the substituted aniline or benzylamine (1.2 equiv.).
-
Add Y(OTf)₃ (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting materials are consumed, add acetic acid (20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and continue to monitor by TLC until the intermediate is fully converted to the pyrrolidinone.
-
Cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,5-substituted pyrrolidin-2-one.
-
Confirm the structure of the purified product using NMR and mass spectrometry.
II. Biological Evaluation of Pyrrolidinone Derivatives
A critical step in the development of novel therapeutics is the comprehensive evaluation of their biological activity. The following protocols are designed to assess the potential of newly synthesized pyrrolidinone compounds in key therapeutic areas: oncology, neuroprotection, and neurology.
General Workflow for In Vitro Biological Screening
The initial biological assessment of novel compounds typically follows a standardized in vitro workflow to determine efficacy and potential toxicity.
Caption: A general workflow for the in vitro screening of a pyrrolidinone compound library.
Protocol 3: Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is widely used for the in vitro screening of potential anticancer agents.[8][]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
96-well flat-bottom microplates
-
Test pyrrolidinone compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Induction Assessment via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 to determine if a compound induces apoptosis in cancer cells.
Materials:
-
Treated and untreated cell lysates from Protocol 3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
Caspase assay buffer
-
96-well microplate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare cell lysates from both treated and untreated cells. This can be done by incubating the cells in a lysis buffer on ice for 10 minutes, followed by centrifugation to pellet the debris.[12]
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM Ac-DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence with an excitation of 380 nm and emission of 460 nm (for AMC substrate).[2]
-
Compare the caspase-3 activity in treated samples to that in untreated controls to determine the fold-increase in apoptosis.
Protocol 5: Neuroprotective and Neuromodulatory Activity Assessment
Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. This assay, based on the Ellman method, screens for compounds that can inhibit AChE activity.[11][13]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test pyrrolidinone compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
The GABA-A receptor is a key target for antiepileptic and anxiolytic drugs. This radioligand binding assay assesses the ability of test compounds to displace a known radioligand from the receptor.[1][7]
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[³H]Muscimol (radioligand)
-
GABA (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test pyrrolidinone compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), [³H]Muscimol (e.g., 5 nM), and the test compound at various concentrations in binding buffer.
-
For determining non-specific binding, add a high concentration of GABA (e.g., 10 µM) to a set of tubes.
-
Incubate the tubes at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the ability of the test compounds to inhibit [³H]Muscimol binding, from which the Ki value can be derived.
III. Key Signaling Pathways in Pyrrolidinone-Based Therapeutics
Understanding the mechanism of action of novel compounds requires knowledge of the intracellular signaling pathways they modulate. Below are representations of key pathways often implicated in the therapeutic effects of pyrrolidinone derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival.[14][15] Its inhibition is a key strategy for anti-inflammatory and some anticancer therapies.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by pyrrolidinone derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell growth, proliferation, and survival.[16][17] Its dysregulation is common in cancer, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival, with a potential inhibitory action by pyrrolidinone compounds.
IV. Data Summary and Interpretation
The quantitative data generated from the described protocols should be systematically organized for clear interpretation and comparison.
Table 1: Anticancer Activity of Novel Pyrrolidinone Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Caspase-3 Activation (Fold Change) |
|---|---|---|---|
| PYR-001 | A549 (Lung) | 5.2 ± 0.4 | 3.5 ± 0.3 |
| PYR-002 | A549 (Lung) | 12.8 ± 1.1 | 1.2 ± 0.1 |
| PYR-003 | MCF-7 (Breast) | 2.1 ± 0.2 | 4.8 ± 0.5 |
| PYR-004 | MCF-7 (Breast) | > 50 | 1.0 ± 0.2 |
| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 | 5.2 ± 0.4 |
| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.05 | 6.1 ± 0.6 |
Table 2: Neuromodulatory Activity of Novel Pyrrolidinone Derivatives
| Compound ID | AChE Inhibition IC₅₀ (µM) | GABA-A Receptor Binding Ki (nM) |
|---|---|---|
| PYR-N01 | 0.75 ± 0.08 | 55 ± 4 |
| PYR-N02 | 15.2 ± 1.5 | > 1000 |
| PYR-N03 | > 100 | 25 ± 2 |
| Donepezil | 0.01 ± 0.002 | N/A |
| Diazepam | N/A | 5 ± 0.5 |
V. Conclusion
The pyrrolidinone scaffold remains a highly valuable and versatile platform for the design and development of novel therapeutic agents. The synthetic and biological protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrrolidinone derivatives. By understanding the underlying chemistry and biology, and by employing rigorous and self-validating experimental designs, researchers can effectively advance the discovery of new medicines to address a wide range of human diseases.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Gower, A. J., & Noyer, M. (2002). Pyrrolidone derivatives. Current Opinion in Pharmacology, 2(1), 80-87. [Link]
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Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. (2020). Organic Syntheses. [Link]
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Wang, X., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]
-
ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro? [Link]
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Arthur, S. D., et al. (2021). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Handbook of Pyrrolidone and Caprolactam Based Materials. [Link]
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ResearchGate. (2021). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine. [Link]
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Ciraolo, E., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 121-137. [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2021). Organic Chemistry Frontiers. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics. [Link]
-
Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... [Link]
-
Ioffe, M. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
-
Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). Organic Letters. [Link]
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GenScript. (n.d.). PI3K-Akt Signaling Pathway. [Link]
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ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling... [Link]
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Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591. [Link]
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SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]
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KEGG. (n.d.). PI3K-Akt signaling pathway - Reference pathway. [Link]
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Molecules. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... [Link]
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GSEA. (n.d.). Human Gene Set: KEGG_MAPK_SIGNALING_PATHWAY. [Link]
-
CUSABIO. (n.d.). PI3K-AKT Signaling Pathway. [Link]
-
SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]
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Raman, M., et al. (2007). MAP Kinase Pathways. Cell, 128(6), 1025–1041. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]
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Application Notes and Protocols: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one as a Scaffold for Drug Design
Introduction: The Privileged Pyrrolidin-2-one Scaffold and the Promise of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
The pyrrolidin-2-one, or γ-lactam, core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its success stems from its unique three-dimensional structure conferred by its sp³-hybridized carbon atoms, allowing for a more globular shape compared to flat aromatic rings.[2] This three-dimensionality provides an excellent framework for presenting substituents in precise spatial orientations, enhancing interactions with biological targets.[1][3]
This document provides a comprehensive guide to the potential applications of a specific, promising derivative: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one . This compound incorporates several key features that make it an attractive starting point for drug discovery campaigns:
-
The Pyrrolidin-2-one Core: Offers a robust and synthetically tractable framework with favorable pharmacokinetic properties.
-
The Phenyl Ring: Provides a platform for a wide range of substitutions to explore structure-activity relationships (SAR).
-
The Methoxy Group: This electron-donating group can influence the electronic properties of the phenyl ring and may participate in hydrogen bonding with target proteins.
-
The Amino Group: A critical functional handle that can be readily modified to introduce diverse chemical moieties, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. It also offers a potential site for improving solubility and pharmacokinetic profiles.
Given the diverse biological activities associated with the pyrrolidin-2-one scaffold, including antimicrobial, anti-inflammatory, and anticancer effects, 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one represents a versatile platform for the design of novel therapeutics.[4][5] These application notes will provide detailed protocols for the synthesis, characterization, and biological evaluation of this scaffold and its derivatives.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a scaffold is fundamental for drug design. The following table summarizes the predicted properties for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 135-140 °C | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
| logP | 1.25 | N/A |
| pKa (most basic) | 4.5 (aromatic amine) | N/A |
Note: These are predicted values and should be confirmed experimentally.
Synthesis Protocol: A General Approach to 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
The synthesis of N-aryl lactams can be achieved through various methods.[6][7] A common and effective strategy involves the condensation of an appropriate aniline with a γ-lactone or a derivative thereof. The following protocol outlines a plausible two-step synthesis for 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one, starting from the commercially available 2-methoxy-4-nitroaniline.
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one
This step involves the N-arylation of 2-pyrrolidinone with 1-fluoro-2-methoxy-4-nitrobenzene (derived from 2-methoxy-4-nitroaniline).
-
Materials:
-
2-Methoxy-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
2-Pyrrolidinone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Diazotization: To a stirred solution of 2-methoxy-4-nitroaniline (1 eq.) in a mixture of water and HBF₄ at 0 °C, add a solution of NaNO₂ (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Schiemann Reaction: Gently heat the solution to induce decomposition of the diazonium salt and formation of 1-fluoro-2-methoxy-4-nitrobenzene.
-
N-Arylation: In a separate flask, dissolve 2-pyrrolidinone (1.2 eq.) and K₂CO₃ (2 eq.) in DMF.
-
Add the crude 1-fluoro-2-methoxy-4-nitrobenzene to the pyrrolidinone solution.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one.
-
Step 2: Reduction of the Nitro Group to Synthesize 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
The final step involves the reduction of the nitro group to the desired amine.
-
Materials:
-
1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure (using SnCl₂):
-
Dissolve 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one (1 eq.) in ethanol.
-
Add SnCl₂·2H₂O (4-5 eq.) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Filter the mixture through celite to remove tin salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one.
-
Caption: Synthetic workflow for 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one.
Application in Drug Design: A Scaffold for Library Synthesis
The primary amino group of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one is a versatile handle for creating a library of analogs. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity for a given biological target.
Workflow for Library Synthesis:
Caption: Drug design workflow using the target scaffold.
Protocols for Biological Evaluation
Based on the known activities of pyrrolidinone derivatives, initial biological screening of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one and its analogs should focus on antibacterial and anticancer activities.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[2][4]
-
Materials:
-
Test compounds dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8] It is a standard preliminary screen for potential anticancer activity.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7).
-
Normal human cell line (e.g., HEK293) for selectivity assessment.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[8]
-
Hypothetical Signaling Pathway Modulation
While the precise mechanism of action for this novel scaffold is yet to be determined, many anticancer agents function by inducing apoptosis (programmed cell death). A potential mechanism could involve the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized apoptotic pathway induced by a derivative.
Conclusion and Future Directions
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the presence of a reactive amino group make it an ideal candidate for the generation of large and diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and initial biological screening of compounds derived from this scaffold. Future work should focus on the derivatization of the amino group to establish a comprehensive SAR, followed by more in-depth mechanistic studies for the most promising lead compounds.
References
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. J MOL STRUCT.
- Reddy, T. S., et al. (2015). Synthesis of N‐aryl‐γ‐ and δ‐lactams via dehydrative cyclization/C−N‐coupling sequences. Tetrahedron Letters, 56(34), 4984-4987.
-
Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Available from: [Link]
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273138.
- World Health Organization. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Singh, R., et al. (2022). Screening of small-molecule library for novel antibacterials. Journal of Antimicrobial Chemotherapy, 77(1), 89-97.
- Chaturvedi, D., et al. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Tetrahedron Letters, 56(4), 547-550.
- Mongin, F., et al. (2017). Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. European Journal of Organic Chemistry, 2017(35), 5286-5297.
- Ramirez, M. S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(7), 882.
- Montoya-Balbás, I. J., et al. (2021). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 26(11), 3330.
- Sirin, Y., et al. (2023). Synthesis, biological evaluation, and in silico studies of some new pyrrolidine derivatives for their analgesic and anti-inflammatory activity. Pharmaceutical and Biomedical Research, 9(1), 25-36.
- Henriksen, G., et al. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. U.S.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European journal of medicinal chemistry, 62, 738-744.
- Vaskela, M., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1).
- Wang, Y., et al. (2022). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.
- Caccia, S., et al. (1982). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Il Farmaco; edizione scientifica, 37(6), 355-361.
- Nguyen, T. L., et al. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, 19, 1346-1357.
- Tolmasky, M. E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv.
- Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.
-
FooDB. Showing Compound 4'-Methoxyacetophenone (FDB010502). FooDB. Available from: [Link]
- Al-Hussain, S. A., et al. (2023).
-
PubChem. 2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Available from: [Link]
-
PubChem. 1-(p-Methoxyphenyl)-2-propanone. PubChem. Available from: [Link]
-
precisionFDA. 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. precisionFDA. Available from: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one: A Trifunctional Building Block for Advanced Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a unique chemical entity possessing three distinct functional moieties: a primary aromatic amine, a methoxy-substituted phenyl ring, and a pyrrolidinone heterocycle. While its direct applications in material science are not yet extensively documented, its structure represents a confluence of functionalities known to impart desirable properties in advanced polymers, organic electronics, and functional surfaces. This guide provides a scientifically-grounded exploration of its potential applications, complete with detailed experimental protocols. We posit that this molecule can serve as a versatile building block for (1) high-performance polymers, leveraging the reactive amine for chain growth; (2) organic semiconductor materials, where the methoxyphenyl group can modulate electronic properties; and (3) functional coatings, utilizing the polar pyrrolidinone for adhesion and surface modification.
Molecular Overview and Physicochemical Properties
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one combines the structural features of an aniline derivative, a pyrrolidinone, and an anisole. This trifunctional nature is the primary driver of its potential utility in materials development.
-
Primary Aromatic Amine (-NH₂): This group serves as a classical nucleophilic site for polymerization reactions, enabling the formation of polyimides, polyamides, and epoxy networks. Its position on the phenyl ring influences reactivity and the final polymer architecture.
-
Methoxyphenyl Group (-OCH₃): The electron-donating methoxy group can influence the electronic properties of the molecule, making it a candidate for organic electronic applications. It can also enhance solubility in organic solvents, a critical factor for solution-based processing of materials.[1][2]
-
Pyrrolidinone Ring: This polar, five-membered lactam ring is known for its high boiling point, thermal stability, and ability to act as a hydrogen bond acceptor. In a polymer, it can enhance solubility, improve adhesion, and modify mechanical properties.[3][4]
Below is a summary of the key physicochemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 1011357-93-9 (for the base) | [5] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Predicted Boiling Point | 376.2 ± 32.0 °C | [7] |
| Predicted Density | 1.129 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 8.05 ± 0.40 | [7] |
Application in High-Performance Polymers
The primary amine functionality makes 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one a prime candidate for use as a monomer or curing agent in the synthesis of high-performance polymers. The pendant methoxyphenyl and pyrrolidinone groups are expected to confer unique properties such as improved processability, enhanced thermal stability, and specific adhesion characteristics.
Scientific Rationale
Bridged dianilines are foundational monomers for high-performance polymers like polyimides and epoxies.[8] The amine groups provide reactive sites for polymerization with comonomers such as dianhydrides or for cross-linking epoxy prepolymers.[9] By incorporating the bulky and polar pyrrolidinone and methoxy side groups, it is possible to disrupt chain packing, which can increase the solubility of otherwise intractable polymers like polyimides, making them more amenable to solution-based processing.
Protocol 1: Synthesis of a Soluble Polyimide Film
This protocol describes the synthesis of a polyimide derived from 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one and pyromellitic dianhydride (PMDA). The resulting polymer is expected to exhibit high thermal stability and improved solubility compared to conventional polyimides.
Workflow: Polyimide Synthesis
Caption: Workflow for two-step polyimide synthesis.
Materials:
-
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (Monomer A)
-
Pyromellitic dianhydride (PMDA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
-
Glass slides or wafers for casting
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Ice bath
-
Nitrogen inlet/outlet
-
Syringes
-
Doctor blade or spin coater
-
Programmable vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a precise equimolar amount of Monomer A in anhydrous NMP (to create a 15-20 wt% solution). Cool the flask to 0°C using an ice bath.
-
Polymerization: Slowly add an equimolar amount of PMDA (Monomer B) to the stirred solution in small portions over 30 minutes. The addition is exothermic; maintain the temperature below 5°C.
-
Viscosity Build-up: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. A significant increase in viscosity indicates the formation of the poly(amic acid) precursor.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve the desired thickness.
-
Thermal Imidization (Curing): Place the cast film in a programmable vacuum oven and cure using a staged heating ramp:
-
Hold at 100°C for 1 hour to slowly remove the solvent.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour to complete the imidization process.
-
-
Film Recovery: After cooling to room temperature, the resulting freestanding polyimide film can be carefully peeled from the substrate.
Expected Outcome: A transparent, flexible, and potentially amber-colored polyimide film. Its solubility should be tested in common organic solvents (e.g., NMP, DMF, m-cresol) and compared to a baseline PMDA-ODA polyimide.
Application in Organic Electronics
The combination of an electron-rich methoxyphenyl unit and a solubilizing pyrrolidinone group suggests that 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one could be a valuable building block for organic semiconductors. These materials are the active components in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
Scientific Rationale
Methoxy-substituted phenyl rings are common moieties in organic semiconductors. The methoxy group is a strong electron-donating group that can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for efficient charge injection from electrodes.[1][10] Furthermore, the overall molecular structure can be tailored through polymerization (via the amine group) to create conjugated polymers suitable for use as the active layer in electronic devices. The pyrrolidinone side chain would aid in solution processability, a key advantage for low-cost manufacturing of flexible electronics.[11]
Protocol 2: Fabrication and Characterization of a Solution-Processed OTFT
This protocol outlines the fabrication of a bottom-gate, top-contact OTFT to evaluate the charge transport properties of a material based on 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This assumes the molecule has been polymerized (e.g., through an electropolymerization process or a Suzuki coupling reaction after modification) to form a suitable semiconductor.
Device Architecture: Bottom-Gate, Top-Contact OTFT
Caption: Schematic of an OTFT device structure.
Materials:
-
Polymerized form of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
High-quality organic solvent (e.g., chlorobenzene, o-xylene)
-
Heavily n-doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)
-
Gold (Au) for thermal evaporation
-
Solvents for cleaning (acetone, isopropanol)
Equipment:
-
Spin coater
-
Hot plate
-
Thermal evaporator with a shadow mask
-
Glove box with a nitrogen atmosphere
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ wafer by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
Semiconductor Deposition: Inside a glove box, prepare a solution of the active polymer (e.g., 5-10 mg/mL) in the chosen solvent. Deposit the solution onto the SiO₂ surface via spin coating (e.g., 2000 rpm for 60 seconds).
-
Annealing: Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150°C) for 30 minutes to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Transfer the substrate to a thermal evaporator. Using a shadow mask, deposit 50 nm thick gold source and drain electrodes onto the organic semiconductor layer. The channel length and width are defined by the mask.
-
Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics to extract key performance metrics.
Key Performance Metrics to Evaluate:
| Parameter | Description |
| Field-Effect Mobility (μ) | The average charge carrier drift velocity per unit electric field. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the current in the 'on' state to the 'off' state. |
| Threshold Voltage (V_th) | The gate voltage required to initiate conduction between source and drain. |
Conclusion and Future Outlook
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one stands out as a promising, yet underexplored, molecule for material science. Its unique trifunctional structure provides multiple avenues for creating novel materials with tailored properties. The protocols outlined here serve as a foundational framework for researchers to begin exploring its potential. Future work should focus on synthesizing a variety of polymers and copolymers to systematically study how the pendant groups influence final material properties. Elucidating the structure-property relationships will be critical to unlocking the full potential of this versatile chemical building block for the next generation of advanced materials.
References
- Vertex AI Search. (n.d.). The Versatility of Pyrrolidinone Derivatives in Material Science.
- RLogin Consulting. (n.d.). C1 Polymerization of Pyrrolidone Derivatives.
- RLogin Consulting. (n.d.). The Chemistry of Acetylenic Derivatives of Pyrrolidone.
-
RSC Publishing. (2017). Design and characterization of methoxy modified organic semiconductors based on phenyl[12]benzothieno[3,2-b][12]benzothiophene. Retrieved January 17, 2026, from
- Sigma-Aldrich. (n.d.). Organic Semiconductors for Advanced Electronics.
- ACS Publications. (n.d.). Synthesis of polymers with pyrrolidone-containing side chains and the spacer effect on their interaction with phenols. Macromolecules.
- MDPI. (n.d.). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines.
- ACS Publications. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules.
- Semantic Scholar. (n.d.). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron.
- Wikipedia. (n.d.). Epoxy.
- IUCr. (2025). 4-[(4-Aminophenyl)sulfanyl]aniline.
- PubChem. (n.d.). (4R)-4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one.
- eScholarship.org. (n.d.). High Performance Organic Electronics Processing with Green Solvents.
- ChemicalBook. (n.d.). 1-(4-amino-2-methoxyphenyl)pyrrolidine CAS#: 16089-42-2.
- BLDpharm. (n.d.). 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one.
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Technical Support Center: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This valuable intermediate is often synthesized via a two-step sequence: a palladium-catalyzed N-arylation followed by a nitro group reduction. Our focus is to address specific experimental challenges, explain the chemical rationale behind our recommendations, and provide robust protocols to enhance reproducibility and yield.
Section 1: Troubleshooting the Buchwald-Hartwig N-Arylation
The initial step typically involves the coupling of 1-bromo-2-methoxy-4-nitrobenzene with pyrrolidin-2-one. The success of this Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and reaction conditions.[1][2]
Frequently Asked Questions (N-Arylation)
Question 1: My N-arylation reaction has stalled or shows very low conversion to 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one. What are the most common causes?
Answer: Low conversion in a Buchwald-Hartwig coupling is a frequent issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the purity of your reagents.
-
Catalyst System Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[3]
-
Cause: Inefficient reduction of the Pd(II) precatalyst or oxidative deactivation of the Pd(0) catalyst.
-
Solution: Ensure your phosphine ligand is present in a sufficient molar excess to both reduce the Pd(II) source and coordinate to the resulting Pd(0). Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can often be more reliable.[1] The choice of ligand is also critical; for N-arylation of lactams, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands are often required to promote the crucial reductive elimination step.[1][4]
-
-
Suboptimal Reaction Conditions:
-
Cause: The base may be inappropriate for the substrate or insufficiently strong. Sodium tert-butoxide (NaOtBu) is a common choice, but its effectiveness can be hampered by moisture. The solvent must be anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Switch to a stronger, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), especially if your substrate has sensitive functional groups.[3] Always use freshly dried, degassed solvents (e.g., toluene, dioxane). Ensure the entire reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[4]
-
-
Reagent Purity:
-
Cause: The aryl halide may contain impurities that act as catalyst poisons. The pyrrolidin-2-one may contain water.
-
Solution: Purify the aryl halide by recrystallization or chromatography before use. Dry the pyrrolidin-2-one, for example, by azeotropic distillation with toluene.
-
Question 2: My main byproduct is 2-methoxy-4-nitrobenzene, resulting from hydrodehalogenation. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig catalytic cycle.[5] It occurs when an intermediate palladium-hydride species reductively eliminates the arene before the desired C-N bond formation can occur.
-
Mechanism: This side reaction is often initiated by β-hydride elimination from the base (e.g., tert-butoxide) or other species in the mixture.[5]
-
Mitigation Strategies:
-
Choice of Base: Use a base that cannot undergo β-hydride elimination, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). While potentially slower, this can significantly reduce the unwanted byproduct.
-
Ligand Selection: Employing very bulky ligands can create a steric environment around the palladium center that favors reductive elimination of the desired N-aryl product over the competing hydrodehalogenation pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction. Start around 80-90 °C and only increase if the reaction is too slow.[1]
-
Visualizing the Catalytic Cycle & Side Reaction
dot graph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Buchwald-Hartwig Amination vs. Hydrodehalogenation", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];
// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#E8F0FE", fontcolor="#202124"]; amide_formation [label="Amide\nBinding & Deprotonation\n(Base)", fillcolor="#E8F0FE", fontcolor="#202124"]; pd_amide [label="Ar-Pd(II)(NR₂)L", fillcolor="#E8F0FE", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Product\n(Ar-NR₂)", shape=ellipse, fillcolor="#CEEAD6", fontcolor="#202124"];
// Side Reaction Nodes side_reaction [label="Side Reaction:\nβ-Hydride Elimination", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"]; pd_hydride [label="H-Pd(II)(X)L₂", fillcolor="#FCE8E6", fontcolor="#202124"]; red_elim_H [label="Reductive\nElimination", fillcolor="#FCE8E6", fontcolor="#202124"]; byproduct [label="Byproduct\n(Ar-H)", shape=ellipse, fillcolor="#F9AB00", fontcolor="#202124"];
// Edges for Main Cycle pd0 -> ox_add [color="#4285F4"]; ox_add -> pd2_complex [color="#4285F4"]; pd2_complex -> amide_formation [color="#4285F4"]; amide_formation -> pd_amide [color="#4285F4"]; pd_amide -> red_elim [color="#4285F4"]; red_elim -> product [color="#34A853"]; red_elim -> pd0 [label=" Catalyst\n Regeneration", color="#4285F4"];
// Edges for Side Reaction pd2_complex -> side_reaction [style=dashed, color="#EA4335"]; side_reaction -> pd_hydride [style=dashed, color="#EA4335"]; pd_hydride -> red_elim_H [style=dashed, color="#EA4335"]; red_elim_H -> byproduct [style=dashed, color="#EA4335"]; red_elim_H -> pd0 [style=dashed, color="#EA4335", label=" Catalyst\n Regeneration"]; }
Caption: Key pathways in the Pd-catalyzed N-arylation.
Optimized N-Arylation Conditions
| Parameter | Recommended | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Air-stable Pd(0) source, often more reliable than Pd(II) salts.[1] |
| Ligand | XPhos or SPhos (2-5 mol%) | Bulky, electron-rich ligands that promote efficient reductive elimination. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv.) | NaOtBu is strong and effective. K₃PO₄ is a good alternative to minimize hydrodehalogenation. |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. Dioxane can sometimes improve solubility. |
| Temperature | 90 - 110 °C | Reaction temperature may require optimization. Monitor by TLC or LC-MS.[1] |
Section 2: Troubleshooting the Nitro Group Reduction
The second step is the reduction of the nitro group in 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one to the target primary amine. The choice of reducing agent is critical to avoid incomplete reactions and the formation of undesired byproducts.
Frequently Asked Questions (Nitro Reduction)
Question 3: My nitro reduction with NaBH₄ is not working. Is there a better reagent for this transformation?
Answer: Sodium borohydride (NaBH₄) is generally not powerful enough to reduce an aromatic nitro group on its own.[6] Its reactivity is primarily directed towards aldehydes and ketones.[7] For a clean and complete reduction of an aromatic nitro group, more robust methods are required.
-
Recommended Methods:
-
Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate typically gives high yields of the desired amine with only water as a byproduct. This requires specialized hydrogenation equipment.
-
Metal-Acid Reduction: A classic and highly effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol. Alternatively, iron powder (Fe) in acetic acid or ammonium chloride is a greener and less toxic option. These methods are operationally simple but require a basic workup to neutralize the acid and remove metal salts.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst is a safer alternative to using hydrogen gas and can be done in standard laboratory glassware.
-
Activated Borohydride: While NaBH₄ alone is insufficient, combining it with a transition metal salt like nickel(II) chloride (NiCl₂) or cobalt(II) chloride in a protic solvent can create a system powerful enough to reduce nitro groups.[6]
-
Question 4: My TLC plate shows multiple spots after the reduction, and I am struggling to isolate the desired amine. What are these byproducts?
Answer: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. If the reaction is incomplete or conditions are not optimal, these intermediates can be observed or can react further to form dimeric byproducts.
-
Common Intermediates & Byproducts:
-
Nitroso (Ar-N=O): The first intermediate in the reduction pathway.
-
Hydroxylamine (Ar-NHOH): The second key intermediate. It is often stable enough to be isolated but can be prone to air oxidation.
-
Azoxy (Ar-N=N⁺(-O⁻)-Ar) and Azo (Ar-N=N-Ar) Compounds: These are dimeric byproducts formed from the condensation of the nitroso and hydroxylamine intermediates, especially under neutral or basic conditions.
-
To avoid these, ensure you are using a sufficient excess of the reducing agent and allowing the reaction to proceed to completion. Acidic conditions, such as those used in SnCl₂/HCl or Fe/AcOH reductions, generally favor the complete reduction to the amine and suppress the formation of dimeric species.
Visualizing the Reduction Pathway
dot graph "Nitro_Reduction_Pathway" { graph [splines=true, overlap=false, nodesep=0.7, label="Nitro Group Reduction & Potential Byproducts", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];
// Main Pathway nitro [label="Ar-NO₂\n(Nitro)", fillcolor="#FCE8E6", fontcolor="#202124"]; nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#FAD2CF", fontcolor="#202124"]; hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#F9AB00", fontcolor="#202124"]; amine [label="Ar-NH₂\n(Target Amine)", fillcolor="#CEEAD6", fontcolor="#202124"];
// Dimeric Byproducts azoxy [label="Ar-N(O)=N-Ar\n(Azoxy Byproduct)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; azo [label="Ar-N=N-Ar\n(Azo Byproduct)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges nitro -> nitroso [label="+2e⁻, +2H⁺", color="#4285F4"]; nitroso -> hydroxylamine [label="+2e⁻, +2H⁺", color="#4285F4"]; hydroxylamine -> amine [label="+2e⁻, +2H⁺", color="#34A853"];
// Byproduct Formation Edges {rank=same; nitroso; hydroxylamine;} nitroso -> azoxy [label="Condensation", style=dashed, color="#EA4335"]; hydroxylamine -> azoxy [style=dashed, color="#EA4335"]; azoxy -> azo [label="Reduction", style=dashed, color="#EA4335"]; }
Caption: The stepwise reduction from nitro to amine.
Question 5: How can I best purify the final product, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one?
Answer: The final product contains a basic aniline moiety, which can complicate standard purification techniques like silica gel chromatography.
-
Workup: If you used a metal-acid reduction, the first step is a careful basic workup. After the reaction is complete, cool the mixture and slowly quench it into a stirred, chilled solution of sodium bicarbonate or sodium hydroxide until the pH is > 8. This neutralizes the acid and precipitates the metal hydroxides (e.g., tin or iron salts).
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane. The metal salts can sometimes form an emulsion; filtering the entire mixture through a pad of Celite® can help break this up and remove the solids.[4]
-
Chromatography: Standard silica gel can cause significant streaking and product loss due to the basic nature of the amine. To counter this:
-
Mobile Phase Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). This will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a pre-treated silica gel (often called "deactivated" or "amine-washed" silica).
-
-
Crystallization: If the crude product is sufficiently pure (>90%), crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent and scalable method for final purification.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be necessary based on your specific laboratory conditions and reagent batches.
Protocol 1: Synthesis of 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one
dot graph "Workflow_N_Arylation" { graph [rankdir="TB", label="Workflow: Buchwald-Hartwig N-Arylation", labelloc=t, fontsize=14, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#4285F4", fontname="Helvetica", fontsize=9];
}
Caption: Experimental workflow for the N-arylation step.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-methoxy-4-nitrobenzene (1.0 equiv), pyrrolidin-2-one (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution based on the aryl bromide).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the product as a solid.
Protocol 2: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Reaction Setup: To a round-bottom flask, add 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one (1.0 equiv) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv) in ethanol (to make a ~0.1 M solution).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup (Quench): Cool the reaction mixture in an ice bath. Slowly and carefully pour it into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Continue stirring until the pH of the aqueous layer is ~8 and gas evolution ceases.
-
Workup (Filtration & Extraction): Filter the resulting white suspension through a pad of Celite, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using silica gel and a mobile phase of ethyl acetate/hexanes containing 1% triethylamine, or by crystallization.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Grema, T. A., et al. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(X), X. Retrieved from [Link]
- Google Patents. (1985). US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
-
Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. Retrieved from [Link]
-
University of Regensburg. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
IntechOpen. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into optimizing the purity of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The purity of this intermediate is paramount for the integrity of downstream applications and the reproducibility of your results. This document moves beyond simple protocols to explain the why behind each step, ensuring a robust and adaptable purification strategy.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in a direct question-and-answer format.
Question 1: My isolated product has a pink, brown, or yellow tint. What causes this discoloration and how can I remove it?
Answer: Discoloration in aromatic amines like your target compound is almost always due to the formation of colored oxidation products. The primary amino group (-NH₂) is susceptible to air oxidation, especially when exposed to light, trace metals, or residual acids from the synthesis. This process can form highly conjugated, colored impurities.
Causality & Solution:
-
Mechanism: The lone pair of electrons on the nitrogen atom can be abstracted by an oxidant, leading to radical species that can dimerize or polymerize into complex, colored molecules.
-
Immediate Mitigation: Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during work-up and concentration steps. Use de-gassed solvents to minimize dissolved oxygen.
-
Purification Strategy:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution. The high surface area of the carbon will adsorb the polar, colored impurities. Caution: Using too much carbon can lead to significant loss of your desired product. Hot filter the solution through a pad of Celite® to remove the carbon before allowing the solution to cool.
-
Column Chromatography: If discoloration persists, flash column chromatography is highly effective. The oxidized impurities are often significantly more polar than the parent compound and will either stick to the baseline or elute much later. (See Protocol 2 for details).
-
Question 2: I'm struggling to achieve high purity with recrystallization. What solvent system should I use?
Answer: The key to successful recrystallization is identifying a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (containing a polar lactam and amino group, a non-polar phenyl ring, and a methoxy group), a solvent of intermediate polarity or a binary solvent system is often ideal.
Causality & Solution:
-
Solvent Selection Logic: A single solvent may not provide the ideal solubility gradient. A binary system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, offers greater control.
-
Recommended Solvents: Based on analogous structures, the following are excellent starting points for screening.[1]
| Solvent System | Type | Rationale & Comments |
| Ethanol or Isopropanol | Single Solvent | Good starting point. The hydroxyl group interacts with the polar functionalities, while the alkyl chain provides some non-polar character. Often yields good quality crystals. |
| Ethyl Acetate / Hexanes | Binary (Solvent/Anti-solvent) | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of ethyl acetate to clarify and allow to cool slowly. |
| Dichloromethane / Diethyl Ether | Binary (Solvent/Anti-solvent) | Similar to the above. Dichloromethane is a good solvent, while diethyl ether acts as the anti-solvent. Use in a fume hood due to volatility. |
| Toluene | Single Solvent | Can be effective if less polar impurities are the main issue. The aromatic nature of toluene can favorably interact with the phenyl ring of your compound. |
-
Self-Validating Tip: To quickly screen solvents, place a small amount of your crude material in a test tube and add the solvent dropwise. Observe solubility at room temperature and then heat the mixture. A good solvent will show a dramatic increase in solubility upon heating.
Question 3: My HPLC/TLC analysis shows multiple spots/peaks close to my product. How do I separate them?
Answer: Close-running impurities suggest they have similar polarities to your target compound. These are often structural isomers or by-products from the synthesis.[2] Effective separation requires optimizing your chromatographic conditions to exploit subtle differences in their structure.
Causality & Solution:
-
The Challenge: Silica gel separates compounds based on their polarity. If impurities have similar functional groups, separation is difficult.
-
Optimization Strategy for Column Chromatography:
-
Solvent System Modification: A standard ethyl acetate/hexanes system may not be sufficient. Try switching to a dichloromethane/methanol gradient. The methanol is a highly polar modifier that can improve separation of polar compounds.
-
Additive for Basic Compounds: The free amino group can interact strongly with the acidic silanol groups on the silica gel surface, causing peak tailing and poor separation. Adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol , will neutralize these active sites, resulting in sharper peaks and better resolution.[3]
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my sample? A: Without knowing the exact synthetic route, common impurities often include:
-
Unreacted Starting Materials: For example, 2-methoxy-4-nitroaniline or a related aniline precursor.
-
By-products: Products of side reactions, such as dimerization or incomplete reaction steps.
-
Degradation Products: Primarily oxidized forms of the aromatic amine, as discussed above.[4]
-
Residual Solvents: Solvents used in the synthesis or work-up (e.g., DMF, THF, Ethyl Acetate).
Q: How should I store 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one to maintain its purity? A: Given its susceptibility to oxidation, proper storage is critical.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a cool, dark place. A refrigerator (2-8 °C) is ideal.
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.
Q: What analytical techniques are essential for purity assessment? A: A combination of methods is necessary for a comprehensive analysis.[5][6]
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment. It can detect non-volatile impurities and provide an accurate percentage purity.[7][8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can help identify and quantify impurities if their signals are resolved from the product peaks.[9]
-
MS (Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
Q: What are the primary safety concerns when handling this compound? A: While specific toxicological data may be limited, compounds with similar functional groups (aromatic amines) should be handled with care.[10]
-
Always consult the Safety Data Sheet (SDS).
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization
-
Solvent Selection: Using the screening method described in the Troubleshooting Guide, select an appropriate solvent system (e.g., Isopropanol or Ethyl Acetate/Hexanes).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Ethyl Acetate) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (10-20 mg for a 1 g scale). Re-heat the mixture to a boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with a small plug of Celite® into a clean, pre-warmed flask to remove the carbon or any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization:
-
For a single solvent system: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
For a binary solvent system: Add the anti-solvent (e.g., Hexanes) dropwise to the hot, clear filtrate until persistent cloudiness is observed. Add a few drops of the primary solvent to re-dissolve the precipitate, then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent or the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent using Thin Layer Chromatography (TLC). Test solvent systems like Ethyl Acetate/Hexanes and Dichloromethane/Methanol. Add 1% triethylamine to the eluent to improve spot shape. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
Visualized Workflows
A logical approach is key to efficient purification. The following diagrams illustrate decision-making processes for troubleshooting and method selection.
Caption: Decision tree for selecting a purification method.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability and Degradation of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues you may encounter during your experiments. As there is limited direct literature on the stability of this specific molecule, this guide synthesizes information from established chemical principles related to its core functional moieties: an aromatic amine, a lactam, and a methoxy-substituted phenyl ring.
I. Understanding the Stability Profile of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
The stability of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is primarily influenced by its susceptibility to oxidation at the aromatic amine, hydrolysis of the pyrrolidinone (lactam) ring, and potential photodegradation. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and long-term storage.
Key Functional Groups and Potential Instabilities:
-
Aromatic Amine (Aniline moiety): This group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. Oxidation can lead to the formation of colored degradation products, such as nitroso and nitro compounds, as well as polymeric materials.[1][2][3] The basicity of the amine is reduced due to the delocalization of the lone pair of electrons into the benzene ring, which influences its reactivity.[4]
-
Pyrrolidinone (Lactam moiety): The five-membered lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amino acid derivative.[5][6][7][8] While generally more stable than their acyclic amide counterparts, lactams can still be cleaved under harsh conditions or with enzymatic activity.
-
Methoxy-Substituted Phenyl Ring: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the amino group. The aromatic system itself can be susceptible to photodegradation upon exposure to UV light.[9][10]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting based on the compound's chemical properties.
Q1: My sample of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one has developed a yellow or brownish tint upon storage. What is the likely cause and how can I prevent it?
A1:
-
Likely Cause: The discoloration is a strong indicator of the oxidation of the aromatic amine (aniline) moiety.[3] Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of highly colored polymeric or quinone-like structures. This process can be catalyzed by light and trace metal impurities.
-
Troubleshooting Steps:
-
Confirm Identity: Before proceeding, verify the identity and purity of the discolored sample using an appropriate analytical method like LC-MS or NMR to check for the presence of degradation products.
-
Evaluate Storage Conditions: Review your storage protocol. Was the sample stored in a tightly sealed container? Was it protected from light? Was the headspace filled with an inert gas like argon or nitrogen?
-
-
Preventative Measures:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light.[9]
-
Temperature Control: Store the compound at low temperatures (e.g., -20°C) to slow down the rate of degradation.[11]
-
Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions to avoid introducing oxidative impurities.
-
Q2: I am seeing a gradual loss of my compound's peak area and the appearance of a new, more polar peak in my reverse-phase HPLC analysis over time. What could be happening?
A2:
-
Likely Cause: This observation is consistent with the hydrolysis of the pyrrolidinone (lactam) ring. Cleavage of the lactam ring would result in the formation of a carboxylic acid, which is significantly more polar and would thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Characterize the New Peak: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass would correspond to the parent compound plus the mass of a water molecule (M+18).
-
Check the pH of Your Solution: Lactam hydrolysis is catalyzed by both acid and base.[5][6] Ensure the pH of your sample solution is near neutral if the compound is to be stored in solution for an extended period.
-
-
Preventative Measures:
-
pH Control: Maintain solutions at a neutral pH using an appropriate buffer system if compatible with your experimental setup.
-
Aqueous Solution Storage: Avoid long-term storage of the compound in aqueous solutions. It is best practice to prepare aqueous solutions fresh for each experiment. If storage is necessary, freeze-drying (lyophilization) is a preferred method for long-term preservation.
-
Q3: My dose-response curve is inconsistent, and the potency of my compound seems to decrease with freshly prepared solutions. What should I investigate?
A3:
-
Likely Cause: A rapid loss of potency often points to a fast degradation process. This could be due to either rapid oxidation or hydrolysis, or a combination of both, depending on your experimental conditions (e.g., buffer composition, pH, exposure to light and air). Photodegradation could also be a factor if the experimental setup involves prolonged exposure to light.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent compound potency.
-
Preventative Measures:
-
Standardized Solution Preparation: Prepare solutions immediately before use from a solid stock that has been stored under optimal conditions.
-
Minimize Exposure: During the experiment, minimize the exposure of the solutions to ambient light and air.
-
Run Controls: Include a reference standard that has been stored under ideal conditions in each experiment to monitor for any systematic issues with the assay itself.
-
III. Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for solid 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one?
-
For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container at -20°C or lower, preferably under an inert atmosphere like argon or nitrogen.
-
-
How stable is 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in common organic solvents like DMSO or ethanol?
-
While more stable than in aqueous solutions, degradation can still occur. It is recommended to store stock solutions in these solvents at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
-
Are there any known incompatible excipients or reagents?
-
Avoid strongly acidic or basic conditions, as these will promote lactam hydrolysis.[5] Also, be cautious with reagents that can act as oxidizing agents. The presence of trace metal ions can catalyze the oxidation of the aromatic amine.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][13][14][15]
Objective: To identify the potential degradation products of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound at 80°C for 48 hours. Also, incubate a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (providing both UV and visible light) as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To induce acid-catalyzed degradation (e.g., lactam hydrolysis). |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To induce base-catalyzed degradation (e.g., lactam hydrolysis). |
| Oxidation | 3% H₂O₂, RT | To promote oxidative degradation (primarily of the aromatic amine). |
| Thermal | 80°C (solid), 60°C (solution) | To assess the effect of heat on stability. |
| Photochemical | ICH Q1B compliant light source | To evaluate light sensitivity. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm, or a PDA detector to assess peak purity. |
| Injection Volume | 10 µL |
V. Visualizing Degradation Pathways
The following diagram illustrates the hypothesized primary degradation pathways for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Caption: Hypothesized degradation pathways of the target molecule.
VI. References
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases. Current Pharmaceutical Design. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. [Link]
-
The Hydrolysis of Lactams. ResearchGate. [Link]
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Aromatic Amines. Sundarban Mahavidyalaya. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
-
The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. [Link]
-
Aniline degradation by electrocatalytic oxidation. PubMed. [Link]
-
Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. University of Isfahan. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications. [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]
-
List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
-
Basicity of aromatic amine. SlideShare. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Amines. NCERT. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. National Center for Biotechnology Information. [Link]
-
Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. MDPI. [Link]
Sources
- 1. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Basicity of aromatic amine | PDF [slideshare.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 7. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ris.ui.ac.ir [ris.ui.ac.ir]
- 11. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 15. acdlabs.com [acdlabs.com]
solubility issues with 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in different solvents
Technical Support Center: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Introduction
Welcome to the technical support guide for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubilization of this compound. While specific experimental data for this exact molecule is not extensively published, its structural motifs—an aromatic amine, a methoxy group, and a polar lactam (pyrrolidinone)—provide a strong basis for a systematic approach to achieving successful dissolution.
This guide combines fundamental physicochemical principles with proven laboratory techniques to help you navigate common solubility issues. Poor aqueous solubility is a major obstacle for a significant percentage of compounds in the drug discovery pipeline, impacting everything from initial assays to final bioavailability.[1][2][3] Our goal is to provide you with the logical framework and practical steps to overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one that influence its solubility?
A: The molecule's solubility is governed by a combination of polar and non-polar characteristics:
-
Aromatic Amine (-NH₂): This is a basic functional group. Its lone pair of electrons can accept a proton, allowing for salt formation at acidic pH, which can dramatically increase aqueous solubility.[4]
-
Methoxy Group (-OCH₃): This ether group is moderately polar and can act as a hydrogen bond acceptor.
-
Pyrrolidin-2-one Ring: This is a lactam, a cyclic amide. It is a polar, aprotic functional group with a significant dipole moment, capable of hydrogen bonding.[5] The related solvent, N-Methyl-2-pyrrolidone (NMP), is miscible with water, highlighting the polar nature of this scaffold.[6][7]
-
Phenyl Ring: The benzene ring is a large, non-polar, and rigid structure that contributes to low aqueous solubility (hydrophobicity).
The presence of both a rigid hydrophobic core and multiple polar groups suggests that this molecule might be what is often termed a 'brick dust' compound—a crystalline solid with low solubility in both aqueous and non-polar organic solvents.[2]
Q2: I need to prepare a stock solution for in-vitro assays. What solvent should I start with?
A: For initial stock solutions, especially for biological screening, a water-miscible, polar aprotic solvent is the standard starting point. We recommend Dimethyl Sulfoxide (DMSO) . It is a powerful solvent for a wide range of organic molecules and is generally well-tolerated in small volumes in cell-based assays.[1][8] If DMSO is not suitable for your experimental system, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Q3: Is the solubility of this compound expected to be pH-dependent?
A: Yes, highly. The aromatic amine group has a pKa that allows it to be protonated in acidic conditions (pH < 7). When protonated (forming an ammonium salt), the molecule gains a positive charge, which significantly enhances its interaction with polar solvents like water. Therefore, aqueous solubility is expected to be substantially higher at acidic pH compared to neutral or basic pH.[4][9]
Q4: Can I predict the solubility of this compound computationally?
A: Precisely predicting solubility without experimental data is challenging. However, various computational methods, including those based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can provide estimates.[10][11][12][13] These models use molecular descriptors to predict properties like logS (the logarithm of aqueous solubility). Given the molecule's features, most models would likely predict low intrinsic aqueous solubility.
Troubleshooting Guide: Common Solubility Problems
This section provides a systematic approach to resolving specific solubility challenges you may encounter.
Issue 1: The compound will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4).
-
Underlying Cause: The molecule's intrinsic solubility in neutral aqueous media is likely very low due to the hydrophobic phenyl ring. At pH 7.4, the aromatic amine is largely in its neutral, less soluble form.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous buffer solubility.
-
Detailed Explanation & Protocol:
-
Co-Solvent Approach (Recommended First Step): The use of a small amount of an organic co-solvent can disrupt the crystal lattice energy and reduce the polarity of the bulk solvent, aiding dissolution.[1][4]
-
Protocol: Prepare a 10 mM or 50 mM stock solution of your compound in 100% DMSO. Vortex or sonicate gently if needed. Perform a serial dilution of this stock solution into your final aqueous buffer, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological system.[8] Critical: Add the DMSO stock to the buffer, not the other way around, while vortexing to prevent precipitation.
-
-
pH Adjustment: If your experiment can tolerate a lower pH, this is a powerful technique.[9]
-
Protocol: Prepare a series of buffers with decreasing pH (e.g., 6.5, 5.5, 4.5). Attempt to dissolve the compound directly in these buffers. Alternatively, you can prepare an aqueous suspension of the compound and slowly add dilute HCl (e.g., 0.1 M) dropwise until the solid dissolves. Remember to re-adjust the pH if necessary for your experiment, but be aware that the compound may precipitate out if you return to a neutral pH.
-
-
Issue 2: The compound dissolves in pure organic solvent (e.g., Methanol, Acetonitrile) but precipitates when diluted into an aqueous solution.
-
Underlying Cause: This is a classic sign of a compound with poor aqueous solubility. The organic solvent is a good solvent, but upon dilution, the environment becomes predominantly aqueous, and the compound crashes out of the solution once its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Use a Stronger, Water-Miscible Solvent: Switch your initial stock solvent from moderately polar ones like methanol or acetonitrile to a stronger, polar aprotic solvent like DMSO or DMF. These solvents can often hold more compound in solution upon dilution.
-
Reduce the Stock Concentration: If you are using a 50 mM stock, try remaking it at 10 mM or even 1 mM. A more dilute stock solution will result in a lower compound concentration after dilution into the buffer, which may stay below the solubility limit.
-
Employ Surfactants: For certain applications, adding a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer to the aqueous buffer can create micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
Issue 3: I need to dissolve the compound for an NMR or chemical analysis experiment.
-
Underlying Cause: The choice of solvent is dictated by the analytical technique. The solvent must dissolve the compound without interfering with the measurement.
-
Solvent Selection Guide:
| Analytical Technique | Recommended Solvent(s) | Rationale & Considerations |
| NMR Spectroscopy | DMSO-d₆, Chloroform-d (CDCl₃), Methanol-d₄ | DMSO-d₆ is an excellent starting point due to its high solvent power. CDCl₃ is an option if the compound is sufficiently soluble. The amine (-NH₂) protons may exchange with deuterium in Methanol-d₄. |
| LC-MS | Acetonitrile, Methanol, Water | The solvent system should be compatible with the mobile phase of your chromatography method. Often used with additives like formic acid or ammonium acetate to improve peak shape and ionization. |
| Chemical Reaction | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Choice depends entirely on reaction conditions (temperature, reagents). These are common, less polar to moderately polar solvents.[14] |
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol helps you determine the approximate solubility of your compound in a range of common laboratory solvents.
-
Preparation: Dispense 1-2 mg of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one into several labeled glass vials.
-
Solvent Addition: To each vial, add a small, precise volume of a single solvent (e.g., 100 µL). Start with the solvents listed in the table below.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes. Allow the vials to equilibrate at room temperature for at least 1 hour.
-
Observation: Visually inspect each vial for undissolved solid. If the compound is fully dissolved, its solubility is at least 10-20 mg/mL (depending on the initial mass/volume).
-
Quantification (Optional): For vials with undissolved solid, centrifuge to pellet the solid, take an aliquot of the supernatant, dilute it appropriately, and measure the concentration using a calibrated HPLC-UV or LC-MS method.
Solvent Screening Table
| Solvent Class | Solvent Example | Expected Outcome & Rationale |
| Polar Protic | Water | Low Solubility: Hydrophobic core dominates. |
| Methanol / Ethanol | Moderate to High Solubility: Can hydrogen bond and has organic character. | |
| Polar Aprotic | DMSO, DMF, NMP | High Solubility: Strong dipole moments effectively solvate the polar lactam and amine. Recommended for stock solutions. [1] |
| Acetonitrile | Moderate Solubility: Less polar than DMSO/DMF. | |
| Non-Polar / Low Polarity | Dichloromethane (DCM) | Low to Moderate Solubility: May dissolve the compound but less effective than polar aprotics. |
| Ethyl Acetate | Low Solubility: Likely insufficient polarity. | |
| Heptane / Hexane | Insoluble: Non-polar solvents will not effectively solvate the polar functional groups. | |
| Aqueous Buffer (Acidic) | pH 4.0 Citrate Buffer | High Solubility: Protonation of the amine group should significantly increase solubility. |
References
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health (NIH). [Link]
-
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv.org. [Link]
-
Fragment-pair based drug molecule solubility prediction through attention mechanism. PubMed Central. [Link]
-
Solubility enhancement techniques. Preprints.org. [Link]
-
Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Royal Society of Chemistry. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Water Solubility or miscibility of N-acetyl pyrrolidine? ResearchGate. [Link]
-
LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. U.S. Food and Drug Administration (FDA). [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. ResearchGate. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO. PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety. [Link]
-
N-vinyl-2-pyrrolidone | C6H9NO. PubChem. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
N-Methyl-2-pyrrolidone. Solubility of Things. [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. iris.unipa.it [iris.unipa.it]
- 6. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]
- 11. Fragment-pair based drug molecule solubility prediction through attention mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 14. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
Technical Support Center: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one typically proceeds through two primary and well-established routes. The choice between them often depends on the available starting materials, scale, and tolerance for specific reagents, particularly heavy metals.
-
Route A: SNAr and Nitro Group Reduction. This classic two-step approach involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide (e.g., 1-chloro- or 1-fluoro-2-methoxy-4-nitrobenzene) with 2-pyrrolidinone, followed by the chemical reduction of the nitro group to the target aniline.
-
Route B: Palladium-Catalyzed C-N Cross-Coupling. This modern approach utilizes a Buchwald-Hartwig amination to directly couple 2-pyrrolidinone with a suitably substituted aryl halide (e.g., 4-bromo-3-methoxyaniline derivative or 1-bromo-2-methoxy-4-nitrobenzene).[1] This method offers high efficiency but requires careful optimization of the catalyst system.
Caption: Side reaction pathways during aromatic nitro group reduction.
Q3: My Buchwald-Hartwig reaction produced a significant amount of a byproduct with the mass of my dehalogenated starting material. What is this and how can I prevent it?
-
Probable Cause: You are observing hydrodehalogenation, a common side reaction in palladium cross-coupling chemistry. [1]It occurs when the Ar-Pd(II)-X intermediate undergoes reaction with a hydride source in the system before the amine can couple, leading to the formation of Ar-H instead of Ar-NHR. Another potential pathway is β-hydride elimination from the palladium-amide complex.
-
Solutions:
-
Ligand Choice: Switch to a ligand that promotes faster reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., those from the Buchwald group) or chelating ligands like XantPhos are designed to accelerate the C-N bond-forming step, outcompeting the hydrodehalogenation pathway.
-
Base and Solvent Purity: Ensure your base (e.g., NaOtBu) is of high purity and your solvent is anhydrous. Some sources of hydride can be impurities in the reagents or solvent.
-
Temperature Control: Sometimes, running the reaction at a slightly lower temperature can disfavor the side reaction relative to the desired coupling.
-
Caption: Buchwald-Hartwig cycle with the competing hydrodehalogenation side reaction.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred: SNAr/Reduction or Buchwald-Hartwig?
A: For laboratory-scale synthesis, the Buchwald-Hartwig amination (Route B) is often preferred if the reagents are available. It is typically more direct and can be higher yielding with proper optimization. However, it requires expensive and air-sensitive catalysts and ligands. The SNAr/Reduction pathway (Route A) is a robust, classical alternative that avoids palladium. It is often more cost-effective and scalable, but the use of nitroaromatics and potent reducing agents requires careful safety considerations.
Q: How should I purify the final product, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one?
A: The product is a relatively polar aromatic amine.
-
Aqueous Workup: After the reaction, an initial acid-base workup can be effective. The product can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from non-basic organic impurities. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is back-extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Silica gel column chromatography is the standard method for high purity. A gradient elution starting with a non-polar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity (e.g., to 70-100% ethyl acetate) is typically effective.
-
Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane or ethanol/water.
Q: What are the key analytical techniques to confirm my product's identity and purity?
A: A combination of techniques is essential:
-
TLC: For reaction monitoring and choosing chromatography conditions.
-
¹H and ¹³C NMR: To confirm the structure. Key signals to look for are the aromatic protons (which will show a shift and change in splitting pattern after reduction of the nitro group), the methoxy singlet, and the three sets of methylene protons from the pyrrolidinone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound, typically using a C18 column with UV detection.
Detailed Experimental Protocols
Protocol 1: Synthesis via SNAr and Nitro Reduction (Route A)
Step 4.1.1: Synthesis of 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one
-
To a flame-dried, three-neck flask under an argon atmosphere, add 2-pyrrolidinone (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrrolidinone (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and cautiously quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitro-intermediate as a yellow solid.
Step 4.1.2: Reduction to 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux (approx. 75 °C).
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add saturated aqueous sodium bicarbonate solution until the pH is ~8-9 to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.
-
Purify further by column chromatography or recrystallization if necessary.
References
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American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Technical Support Center: Safe Handling and Storage of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
As a Senior Application Scientist, I understand that working with novel research chemicals is at the forefront of scientific discovery. It also requires a heightened sense of awareness and a proactive approach to safety. The compound 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one possesses functionalities—an aromatic amine and a lactam—that suggest a specific hazard profile. Aromatic amines, as a class, can be readily absorbed through the skin and may have toxic effects, including potential carcinogenicity. The pyrrolidinone ring, while generally less reactive, is part of a complex molecule whose toxicological properties have not been fully investigated.[1] This guide is structured to address the questions and challenges you may face, ensuring that your research can proceed both innovatively and safely.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be concerned about with this compound?
Based on analogous compounds, you should assume 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one may cause skin and eye irritation, and potentially severe eye damage.[2][3] Inhalation of the powder could lead to respiratory tract irritation. Given the presence of the aromatic amine moiety, there is a potential for skin absorption and systemic toxicity; some aromatic amines are also suspected carcinogens. Therefore, treating this compound with a high degree of caution is imperative.
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
A comprehensive PPE strategy is essential.[4] The minimum required PPE includes:
-
Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves are required. Given the aromatic amine nature, consider double-gloving with a material like nitrile.[4][5] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[4] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Q3: How should I properly store this compound?
Store 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3] It is crucial to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]
Q4: I need to make a solution of this compound. What is the safest way to do this?
Please refer to the detailed protocol for "Safe Preparation of a Stock Solution" in the Experimental Protocols section below. The key is to perform all weighing and dissolution steps inside a chemical fume hood and to use the appropriate PPE.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., darkened) during storage. | Exposure to air or light, leading to oxidation. Aromatic amines are particularly susceptible to this. | While this may not affect all experiments, it indicates potential degradation. It is best to use a fresh, unoxidized lot for sensitive applications. Ensure storage containers are purged with an inert gas like nitrogen or argon and are opaque or stored in the dark.[3] |
| Skin or eye contact has occurred. | Accidental splash or improper PPE usage. | Immediately follow the emergency procedures outlined in the "Emergency Procedures" section. Do not delay in flushing the affected area. |
| A small spill has occurred inside the fume hood. | Mishandling during transfer or weighing. | Follow the "Minor Spill Cleanup Protocol" in the Experimental Protocols section. Do not attempt to clean up any spill without the appropriate PPE. |
Quantitative Data Summary
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | Room Temperature (15-25°C) | Based on general guidelines for pyrrolidinone derivatives. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Based on the reactivity of similar aromatic amine and lactam structures.[3] |
| Emergency Eye Wash Duration | Minimum 15 minutes | Standard laboratory practice for chemical exposure to the eyes.[2] |
| Emergency Skin Wash Duration | Minimum 15 minutes | Standard laboratory practice for chemical exposure to the skin.[2] |
Experimental Protocols
Safe Preparation of a Stock Solution
-
Preparation: Don all required PPE (chemical splash goggles, face shield, double nitrile gloves, lab coat) before entering the designated work area.
-
Work Area: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment (balance, weigh paper, spatula, vials, solvent, pipettes) inside the fume hood.
-
Weighing: Carefully weigh the desired amount of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one onto a tared weigh paper. Avoid creating dust.
-
Transfer: Gently transfer the weighed powder into an appropriate vial.
-
Dissolution: Add the desired solvent to the vial in a slow, controlled manner to avoid splashing. Cap the vial securely.
-
Mixing: Mix the solution by gentle vortexing or inversion until the solid is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of the weigh paper and any contaminated materials in a designated hazardous waste container. Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Glove Disposal: Remove and dispose of outer gloves, then inner gloves, in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure.
Minor Spill Cleanup Protocol (Inside a Fume Hood)
-
Alert: Alert others in the immediate area of the spill.
-
Contain: If the spill is a liquid, contain it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for large spills of oxidizing materials.
-
Neutralize (if applicable): For acidic or basic solutions, use a suitable neutralizing agent.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and wipe it down.
-
Dispose: Seal and label the hazardous waste container and dispose of it according to your institution's environmental health and safety guidelines.
Visualizations
Logical Relationship: Emergency Response to Skin/Eye Exposure
Caption: Workflow for responding to skin or eye exposure.
References
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University of Western Australia. Laboratory emergency response procedures. (2024-11-27). [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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PubMed. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024-07-24). [Link]
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National Center for Biotechnology Information. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024-04-15). [Link]
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University of California, Irvine Environmental Health & Safety. Research Laboratory and Personal Protective Equipment. [Link]
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A Comparative Analysis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one: A Novel Nootropic Candidate in the Pyrrolidinone Class
In the ever-evolving landscape of cognitive enhancement research, the pyrrolidinone scaffold remains a cornerstone for the development of novel nootropic agents.[1][2] This guide provides an in-depth comparative analysis of a novel derivative, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, with established pyrrolidinone nootropics, namely Aniracetam and Nefiracetam. Through a detailed exploration of its synthetic pathway, proposed mechanisms of action, and a battery of preclinical evaluations, we aim to elucidate the potential of this new chemical entity for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a New Pyrrolidinone Derivative
The pyrrolidinone class of compounds, often referred to as racetams, has been a subject of intense scientific scrutiny for decades due to their potential to enhance cognitive functions such as memory and learning. Aniracetam and Nefiracetam are two prominent members of this family, each exhibiting a distinct pharmacological profile. Aniracetam is known for its positive modulation of AMPA receptors, while Nefiracetam's mechanism is thought to involve the potentiation of both cholinergic and GABAergic neurotransmission.[3][4]
The design of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is predicated on the hypothesis that specific substitutions on the N-phenyl ring can fine-tune the compound's interaction with key neuronal targets, potentially leading to an improved efficacy and safety profile. The introduction of an amino group at the 4-position and a methoxy group at the 2-position is a strategic modification intended to alter the molecule's electronic and steric properties, thereby influencing its binding affinity and functional activity at relevant receptors. Structure-activity relationship (SAR) studies on related pyrrolidinone derivatives have indicated that modifications to the phenyl ring can significantly impact nootropic potential.[5][6]
Synthesis and Characterization
The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be achieved through a straightforward and efficient synthetic route, adapted from established methodologies for similar N-aryl pyrrolidinones.[7] The proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Experimental Protocol: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
-
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one. In a round-bottom flask, 2-methoxy-4-nitroaniline (1 equivalent) and γ-butyrolactone (1.2 equivalents) are dissolved in a high-boiling point solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The intermediate from Step 1, 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one, is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The flask is then connected to a hydrogen gas supply and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is completely consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The product's identity and purity are confirmed by NMR, mass spectrometry, and elemental analysis.
Comparative Biological Evaluation
To ascertain the nootropic potential of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a series of in vitro and in vivo assays are proposed, with Aniracetam and Nefiracetam serving as benchmark compounds.
In Vitro Assays
1. Receptor Binding Affinity:
To understand the potential molecular targets, competitive radioligand binding assays are performed to determine the affinity of the test compounds for key neurotransmitter receptors implicated in cognitive processes.[8][9]
Experimental Protocol: Receptor Binding Assay [10][11]
-
Receptor Preparations: Membranes from cultured cells expressing human recombinant receptors (e.g., AMPA, NMDA, GABA-A, nicotinic acetylcholine receptors) or from dissected rat brain regions are used.
-
Assay Conditions: The assays are conducted in a 96-well plate format. Each well contains the receptor preparation, a specific radioligand (e.g., [3H]AMP, [3H]MK-801, [3H]muscimol), and varying concentrations of the test compound or a known reference compound.
-
Incubation and Detection: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The affinity of the compound for the receptor (Ki) is then determined using the Cheng-Prusoff equation.
Hypothetical Comparative Receptor Binding Data (Ki, nM)
| Compound | AMPA Receptor | NMDA Receptor | GABA-A Receptor | nACh Receptor (α4β2) |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | 850 | >10,000 | 5,200 | 1,200 |
| Aniracetam | 1,500 | >10,000 | >10,000 | >10,000 |
| Nefiracetam | >10,000 | >10,000 | 950 | 800 |
2. AMPA Receptor Potentiation:
Given the structural similarity to Aniracetam, the ability of the novel compound to positively modulate AMPA receptor function is a key parameter to investigate.[12][13][14]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Primary cortical neurons are cultured from embryonic rats.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on individual neurons. The cells are held at a negative membrane potential (e.g., -60 mV).
-
Drug Application: A sub-maximal concentration of glutamate is applied to elicit an inward current mediated by AMPA receptors. The test compound is then co-applied with glutamate, and the potentiation of the glutamate-evoked current is measured.
-
Data Analysis: The percentage increase in the amplitude of the AMPA receptor-mediated current in the presence of the test compound is calculated.
Hypothetical AMPA Receptor Potentiation Data
| Compound (10 µM) | % Potentiation of Glutamate-Evoked Current |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | 125% |
| Aniracetam | 150% |
| Nefiracetam | 20% |
In Vivo Behavioral Assays
To assess the cognitive-enhancing effects in a whole-animal model, two well-established behavioral paradigms are employed: the Morris Water Maze and the Passive Avoidance Test.[15][16]
1. Morris Water Maze:
This test evaluates spatial learning and memory.[17][18]
Experimental Protocol: Morris Water Maze [19]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats are trained over several days to find the hidden platform using distal visual cues in the room. The starting position is varied for each trial.
-
Parameters Measured: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Dosing: The test compounds are administered orally 30 minutes before each daily training session.
Hypothetical Morris Water Maze Results (Probe Trial)
| Treatment Group | Time in Target Quadrant (%) |
| Vehicle Control | 28 ± 3 |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (10 mg/kg) | 45 ± 4 |
| Aniracetam (50 mg/kg) | 42 ± 5 |
| Nefiracetam (10 mg/kg) | 48 ± 4 |
| p < 0.05 compared to Vehicle Control |
2. Passive Avoidance Test:
This test assesses fear-motivated learning and memory.[20][21][22]
Experimental Protocol: Passive Avoidance Test [23]
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door.
-
Training: On the training day, the rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: 24 hours later, the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds).
-
Dosing: The test compounds are administered 60 minutes before the training session.
Hypothetical Passive Avoidance Test Results
| Treatment Group | Step-through Latency (seconds) |
| Vehicle Control | 65 ± 10 |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (10 mg/kg) | 250 ± 30 |
| Aniracetam (50 mg/kg) | 220 ± 25 |
| Nefiracetam (10 mg/kg) | 270 ± 20 |
| p < 0.05 compared to Vehicle Control |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a promising nootropic candidate with a unique pharmacological profile. Its predicted affinity for AMPA receptors, coupled with its potent cognitive-enhancing effects in behavioral models, positions it as a compound of significant interest.
The presence of the 2-methoxy group and the 4-amino group on the phenyl ring likely contributes to its distinct activity profile compared to Aniracetam and Nefiracetam. The methoxy group may influence the molecule's conformation and ability to cross the blood-brain barrier, while the amino group could provide an additional point of interaction with target proteins.
Caption: Comparative overview of the pyrrolidinone derivatives.
Further research is warranted to fully characterize the pharmacological and toxicological profile of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. This should include more extensive receptor screening, investigation of its effects on long-term potentiation (LTP) in hippocampal slices, and detailed pharmacokinetic and metabolic studies. The promising, albeit hypothetical, results presented herein provide a strong rationale for the synthesis and empirical testing of this novel pyrrolidinone derivative as a potential next-generation cognitive enhancer.
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- 23. nbtltd.com [nbtltd.com]
structure-activity relationship (SAR) studies of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one Analogs as Potential CNS Agents
Introduction: The Phenylpyrrolidin-2-one Scaffold in Neuropharmacology
The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, most famously represented by the racetam class of nootropic drugs like piracetam. These agents are known for their cognitive-enhancing effects, although their precise mechanisms of action are often multifaceted and not fully elucidated. The introduction of an N-aryl substituent, specifically a substituted phenyl ring, to this core structure opens up a vast chemical space for exploring new biological activities, particularly within the central nervous system (CNS). This guide focuses on the structure-activity relationships (SAR) of a specific subclass: 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one and its analogs. While direct, extensive research on this exact molecule is limited in publicly accessible literature, we can infer a robust SAR model by examining related compounds and the individual contributions of its core fragments: the pyrrolidin-2-one core, the phenyl ring linker, and the methoxy and amino substituents. The primary focus of analogs in this class has been on their potential as anticonvulsant and antidepressant agents, likely through modulation of ion channels or neurotransmitter systems.
Deconstruction of the Core Moiety: A SAR Analysis
The pharmacological activity of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one analogs can be systematically explored by modifying three key regions of the molecule: (A) the pyrrolidin-2-one ring, (B) the phenyl ring, and (C) the substituents on the phenyl ring.
Region A: The Pyrrolidin-2-one Core
The lactam ring is crucial for the molecule's overall conformation and interaction with biological targets. Modifications at this site can significantly impact potency and efficacy.
-
Ring Size: Expansion to a six-membered piperidin-2-one ring or contraction to a four-membered β-lactam often leads to a decrease in activity. This suggests that the five-membered ring provides an optimal conformation for fitting into the target's binding pocket.
-
Substitution on the Ring: Introducing alkyl groups at the C3, C4, or C5 positions of the pyrrolidin-2-one ring can influence lipophilicity and metabolic stability. For instance, studies on related N-aryl lactams have shown that small alkyl groups, such as a methyl group at the C4 position, can sometimes enhance anticonvulsant activity.
Region B: The Phenyl Ring Linker
The phenyl ring acts as a critical spacer, orienting the pyrrolidin-2-one core and the functional groups correctly. Its electronic properties and substitution pattern are key determinants of activity.
Region C: Phenyl Ring Substituents
This is the most extensively studied area for SAR in related N-aryl lactam series. The nature, position, and electronic properties of the substituents dramatically alter the pharmacological profile.
-
The 4-Amino Group: An amino group at the para-position (C4) is a strong hydrogen bond donor and can significantly influence solubility and target interaction. Acetylation of this amine to form an acetamido group has been a common strategy in related series to modulate pharmacokinetic properties and has often been found to be favorable for anticonvulsant activity.
-
The 2-Methoxy Group: The methoxy group at the ortho-position (C2) is a hydrogen bond acceptor and introduces steric bulk. This steric hindrance can force the phenyl and pyrrolidin-2-one rings out of planarity, which may be a crucial conformational requirement for binding. Its electron-donating nature also influences the overall electronic character of the aromatic ring. Moving the methoxy group to the meta (C3) or para (C4) position would drastically alter this conformation and is expected to reduce activity based on data from similar anticonvulsant series.
Comparative Analysis of Phenylpyrrolidin-2-one Analogs
To illustrate the principles of SAR, the following table summarizes hypothetical and literature-derived data for a series of analogs, comparing their anticonvulsant activity. The activity is presented as the effective dose (ED50) in a standard animal model, such as the maximal electroshock (MES) test, where a lower value indicates higher potency.
| Compound ID | R1 (Position 4) | R2 (Position 2) | R3 (Other) | Hypothetical ED50 (mg/kg, MES Test) | Rationale for Activity Change |
| LEAD-01 | -NH2 | -OCH3 | H | 50 | Parent compound with a balance of H-bonding and conformational restriction. |
| COMP-02 | -NHCOCH3 | -OCH3 | H | 35 | Acetylation of the amine often improves metabolic stability and cell permeability, enhancing potency. |
| COMP-03 | -NO2 | -OCH3 | H | >100 | The strongly electron-withdrawing nitro group drastically alters electronics and may introduce toxicity. |
| COMP-04 | -NH2 | H | H | 80 | Removal of the ortho-methoxy group reduces the conformational twist, likely decreasing binding affinity. |
| COMP-05 | -NH2 | -OCH3 | 4-CH3 (on lactam) | 45 | Small alkyl substitution on the lactam can increase lipophilicity and potency. |
| COMP-06 | H | -OCH3 | H | >150 | Removal of the para-amino group eliminates a key hydrogen bonding interaction, significantly reducing activity. |
Experimental Protocols
The discovery and optimization of these compounds rely on a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.
General Synthetic Workflow
The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one analogs typically follows a straightforward nucleophilic substitution or amidation pathway.
DOT Script for Synthetic Workflow
Caption: General synthetic route for N-aryl pyrrolidin-2-ones.
Step-by-Step Protocol:
-
Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one:
-
A mixture of 2-methoxy-4-nitroaniline and γ-butyrolactone is heated, often in the presence of an acid catalyst.
-
The resulting intermediate, a butanoic acid derivative, is isolated.
-
The intermediate is then cyclized using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by heating to induce intramolecular amidation, yielding the nitro-substituted phenylpyrrolidin-2-one.
-
-
Reduction of the Nitro Group:
-
The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.
-
Filtration to remove the catalyst followed by solvent evaporation and purification (e.g., by column chromatography or recrystallization) yields the final amino compound.
-
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
DOT Script for MES Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Step-by-Step Protocol:
-
Animal Preparation: Male Swiss mice (18-25 g) are used. The animals are housed in standard conditions and allowed to acclimatize.
-
Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
-
Testing Time: The test is conducted at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).
-
Electrical Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension reflex.
-
Endpoint: The absence of the tonic hind limb extension is defined as protection. The ED50 (the dose required to protect 50% of the animals) is then calculated using probit analysis.
Conclusion and Future Directions
The SAR of the 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one scaffold is a compelling area for the development of novel CNS agents. Key insights indicate that the N-aryl lactam core is a viable pharmacophore for anticonvulsant activity. The most promising avenues for optimization appear to be modifications of the substituents on the phenyl ring. Specifically, the interplay between the ortho-methoxy group, which likely controls the crucial dihedral angle between the two ring systems, and the para-amino group, a key hydrogen bonding element, is fundamental to the activity. Future work should focus on synthesizing a broader range of analogs to refine this SAR model. This includes exploring bioisosteric replacements for the amino and methoxy groups, investigating the effects of different substitution patterns, and performing in-depth mechanistic studies to identify the precise molecular target(s) responsible for the observed pharmacological effects. Such efforts will be critical in translating the potential of this chemical scaffold into clinically viable drug candidates.
Benchmarking a Novel Nootropic Candidate: A Comparative In Vitro Analysis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Introduction: The Quest for Novel Cognitive Modulators
The landscape of neuropharmacology is in a continuous state of evolution, driven by the pursuit of novel chemical entities with the potential to modulate cognitive function. Within this landscape, the pyrrolidinone scaffold has proven to be a fertile ground for the discovery of nootropic agents. The well-known racetam class of drugs, characterized by this core structure, has paved the way for exploring new derivatives with potentially enhanced or novel pharmacological profiles.
This guide introduces 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one , a novel pyrrolidinone derivative with structural similarities to Aniracetam, a widely studied nootropic agent. While the precise molecular targets of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one remain to be fully elucidated, its structural analogy to Aniracetam provides a rational basis for investigating its potential activity at key receptors implicated in cognitive processes. Aniracetam is known to modulate glutamatergic pathways through positive allosteric modulation of AMPA receptors and has also been reported to influence cholinergic, dopaminergic, and serotonergic systems.[1][2][3]
This technical guide provides a comprehensive framework for the initial in vitro benchmarking of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. We will outline a panel of assays to compare its activity against established modulators of four key receptor systems central to learning, memory, and mood:
-
AMPA Receptors: Crucial for fast synaptic transmission and synaptic plasticity.[4]
-
GABAA Receptors: The primary mediators of inhibitory neurotransmission in the central nervous system.
-
Dopamine D2 Receptors: Involved in motivation, reward, and executive functions.
-
Serotonin 5-HT2A Receptors: Play a role in learning, memory, and mood regulation.
By systematically comparing the in vitro profile of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one to that of well-characterized pharmacological tools, we aim to provide a foundational understanding of its potential mechanism of action and guide future drug development efforts.
Selection of Comparator Compounds
To provide a robust benchmark, we have selected the following well-established inhibitors and modulators, each representing a specific mechanism of action at one of our target receptors:
| Compound | Target | Mechanism of Action | Rationale for Selection |
| Aniracetam | Multiple | Positive Allosteric Modulator of AMPA receptors; also affects cholinergic, dopaminergic, and serotonergic systems.[1][2] | Structural analog and primary basis for target selection. |
| CX-516 (Ampalex) | AMPA Receptor | Positive Allosteric Modulator (Ampakine).[5][6] | A well-characterized, prototypical AMPA receptor potentiator.[7] |
| Diazepam | GABAA Receptor | Positive Allosteric Modulator.[8][9] | A classic benzodiazepine with a well-defined mechanism of action at GABAA receptors.[10] |
| Haloperidol | Dopamine D2 Receptor | Antagonist.[11][12] | A potent and widely used typical antipsychotic that acts as a D2 receptor antagonist.[13] |
| Ketanserin | Serotonin 5-HT2A Receptor | Antagonist/Inverse Agonist.[14][15] | A selective 5-HT2A receptor antagonist used in research and as an antihypertensive agent.[16] |
Experimental Protocols
The following protocols describe detailed, step-by-step methodologies for the in vitro characterization of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one and the comparator compounds.
AMPA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the ability of the test compounds to modulate AMPA receptor function in a cellular context.
Experimental workflow for AMPA receptor electrophysiology.
Materials:
-
HEK293 cell line stably expressing the human GluA2 (flip isoform) AMPA receptor.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
External recording solution (in mM): 150 NaCl, 1 CaCl₂, 10 HEPES, pH 7.4.[16]
-
Internal pipette solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, pH 7.4.[16]
-
L-Glutamate (agonist).
-
Test compounds (1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, Aniracetam, CX-516) dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Cell Culture: Maintain HEK293-GluA2 cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Plating: 24-48 hours before the experiment, plate the cells onto collagen-coated glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external recording solution.
-
Patching: Using a micromanipulator, approach a single cell with a borosilicate glass pipette filled with the internal solution. Establish a gigaseal and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Using a rapid perfusion system, apply a concentration of L-glutamate that elicits a submaximal response (e.g., EC₂₀).
-
Compound Application: Co-apply the test compound at various concentrations with the L-glutamate solution.
-
Data Analysis: Measure the peak amplitude and decay time constant of the glutamate-evoked currents in the absence and presence of the test compound. Plot the percentage potentiation of the peak current as a function of the test compound concentration to determine the EC₅₀ for potentiation.
GABAA Receptor Modulation: Fluorescent Membrane Potential Assay
This high-throughput assay measures changes in membrane potential to assess the modulatory effects of compounds on GABAA receptor activity.
Workflow for GABAA receptor fluorescent membrane potential assay.
Materials:
-
CHO-K1 cell line stably expressing the human α1β2γ2 GABAA receptor.
-
Cell culture medium: Ham's F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA (agonist).
-
Test compounds (1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, Diazepam) dissolved in a suitable vehicle.
Procedure:
-
Cell Plating: Seed the CHO-K1-GABAA cells into black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions, typically for 1 hour at 37°C.[9]
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
GABA Stimulation: Using a fluorescence plate reader with an integrated liquid handling system, add a sub-maximal concentration of GABA (e.g., EC₂₀) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percentage potentiation of the GABA-evoked fluorescence signal for each concentration of the test compound. Plot these values to generate a concentration-response curve and determine the EC₅₀ for potentiation.[4]
Dopamine D2 Receptor Binding: Radioligand Competition Assay
This assay determines the binding affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Workflow for D2 receptor radioligand binding assay.
Materials:
-
HEK293 cells expressing the human dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Spiperone.[8]
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Test compounds (1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, Haloperidol).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Grow and harvest HEK293-D2 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]Spiperone at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Serotonin 5-HT2A Receptor Functional Assay: Calcium Flux Assay
This assay measures changes in intracellular calcium levels as a functional readout of 5-HT2A receptor activation.
Workflow for 5-HT2A receptor calcium flux assay.
Materials:
-
HEK293 cell line stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) (agonist).
-
Test compounds (1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, Ketanserin).
Procedure:
-
Cell Plating: Seed HEK293-5-HT2A cells into black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol, typically for 1 hour at 37°C.[15]
-
Compound Pre-incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Using a fluorescence plate reader with an integrated liquid handling system, add a concentration of serotonin that elicits a near-maximal response (e.g., EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, capturing the transient increase in intracellular calcium.
-
Data Analysis: Calculate the percentage inhibition of the serotonin-induced calcium response for each concentration of the test compound. Plot these values to generate a concentration-response curve and determine the IC₅₀ for antagonism.[17]
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical summary of the data that could be obtained from the described experimental protocols. These values are for illustrative purposes to demonstrate how the performance of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be benchmarked against the known inhibitors and modulators.
Table 1: Modulatory Activity at AMPA and GABAA Receptors
| Compound | AMPA (GluA2) Potentiation EC₅₀ (µM) | GABAA (α1β2γ2) Potentiation EC₅₀ (µM) |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | 5.2 | > 100 |
| Aniracetam | 15.8 | > 100 |
| CX-516 | 2.1 | > 100 |
| Diazepam | > 100 | 0.05 |
Table 2: Antagonist Activity at D2 and 5-HT2A Receptors
| Compound | Dopamine D2 Binding Ki (nM) | Serotonin 5-HT2A Functional Antagonism IC₅₀ (nM) |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | > 10,000 | 850 |
| Aniracetam | > 10,000 | > 10,000 |
| Haloperidol | 1.5 | > 10,000 |
| Ketanserin | > 10,000 | 2.3 |
Signaling Pathway Diagrams
Simplified AMPA receptor signaling pathway.
Simplified Dopamine D2 receptor signaling pathway.
Conclusion and Future Directions
This guide provides a foundational, multi-target in vitro screening paradigm for the initial characterization of novel nootropic candidates like 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one. The hypothetical data presented suggests that this compound may act as a positive allosteric modulator of AMPA receptors with greater potency than its structural analog, Aniracetam. Furthermore, the hypothetical results indicate a potential weak antagonist activity at 5-HT2A receptors, a property not typically associated with Aniracetam.
These preliminary, illustrative findings would warrant further investigation. Subsequent studies should aim to:
-
Confirm the binding site and mechanism of AMPA receptor modulation through more detailed electrophysiological studies, including analysis of receptor kinetics.
-
Investigate the functional consequences of 5-HT2A receptor antagonism in cellular and in vivo models.
-
Expand the screening panel to include other relevant targets, such as other glutamate receptor subtypes, and receptors for acetylcholine and norepinephrine.
-
Assess the in vivo efficacy of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one in animal models of learning and memory.
By employing a systematic and comparative approach as outlined in this guide, researchers can efficiently characterize novel compounds and accelerate the discovery of the next generation of cognitive enhancers.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam? Retrieved from [Link]
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- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264–270.
- Eltze, M. (1988). Ketanserin: the prototype 5-HT2-receptor antagonist. Medical science research, 16(24), 1233-1240.
- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260.
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- Leysen, J. E., Niemegeers, C. J., Tollenaere, J. P., & Laduron, P. M. (1978). Serotonergic component of neuroleptic receptors.
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Wikipedia. (n.d.). Ampakine. Retrieved from [Link]
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StatPearls. (2023, September 1). Haloperidol. NCBI Bookshelf. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Giffard, R. G., & Giffard, B. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
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Wikipedia. (n.d.). CX-516. Retrieved from [Link]
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A Comparative Guide to the Preclinical Efficacy of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one: An In Vitro and In Vivo Assessment
Introduction: Unveiling a Novel Nootropic Candidate
In the expansive field of cognitive enhancers, the pyrrolidin-2-one scaffold, characteristic of the racetam class of nootropics, remains a cornerstone of discovery. This guide delves into the preclinical evaluation of a novel compound, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a structural analog of the well-documented nootropic, Aniracetam. While direct extensive research on this specific molecule is emerging, its structural similarities suggest a potential role in modulating cognitive function. This document provides a comprehensive framework for assessing its in vitro and in vivo efficacy, drawing comparisons with Aniracetam to offer a predictive performance profile for researchers in neuropharmacology and drug development.
The primary distinction in the structure of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one from Aniracetam lies in the substitution on the phenyl ring, featuring an amino group at the para position and a methoxy group at the ortho position, as opposed to Aniracetam's para-methoxy group. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, blood-brain barrier permeability, and receptor binding affinity.[1] This guide will, therefore, present a hypothetical, yet scientifically grounded, comparative analysis based on established preclinical evaluation techniques for nootropic agents.[2]
In Vitro Efficacy: Cellular and Molecular Insights
The initial assessment of a potential nootropic agent begins at the cellular level. These in vitro assays are crucial for elucidating the mechanism of action and providing a preliminary indication of efficacy before proceeding to more complex in vivo models.
Modulation of Glutamatergic Systems
A primary mechanism of action for many racetams, including Aniracetam, is the positive allosteric modulation of AMPA receptors, which are critical for synaptic plasticity, learning, and memory.[1] Therefore, a key initial in vitro screen would involve assessing the effect of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one on AMPA receptor activity.
Experimental Protocol: Patch-Clamp Electrophysiology on Cultured Cortical Neurons
-
Cell Culture : Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured for 10-14 days to allow for mature synapse formation.
-
Whole-Cell Patch-Clamp : Individual neurons are patched using a glass micropipette. The membrane potential is clamped at -70 mV.
-
AMPA Receptor Activation : Glutamate (1 mM) is locally perfused onto the neuron in the presence and absence of varying concentrations of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one or Aniracetam.
-
Data Acquisition : The resulting inward current, mediated by AMPA receptors, is recorded. An enhancement of the glutamate-evoked current in the presence of the test compound indicates positive allosteric modulation.
-
Analysis : Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.
Hypothetical Comparative Data: AMPA Receptor Modulation
| Compound | EC50 (µM) for AMPA Receptor Potentiation | Maximal Potentiation (% of control) |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | 15 µM | 180% |
| Aniracetam | 25 µM | 150% |
This hypothetical data suggests that the novel compound may exhibit a higher potency and efficacy in modulating AMPA receptors compared to Aniracetam.
Neuroprotection Against Excitotoxicity
Excessive glutamate receptor activation can lead to excitotoxicity, a key pathological process in neurodegenerative diseases. A desirable property of a nootropic is the ability to enhance cognitive function without inducing neuronal damage, and ideally, to offer protection against such insults.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture : SH-SY5Y neuroblastoma cells are cultured in 96-well plates.
-
Pre-treatment : Cells are pre-incubated with 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one or Aniracetam for 2 hours.
-
Induction of Excitotoxicity : Cells are exposed to a high concentration of glutamate (100 µM) for 24 hours.
-
MTT Assay : MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
Analysis : Cell viability is calculated as a percentage of the untreated control.
Hypothetical Comparative Data: Neuroprotection
| Compound (10 µM) | Cell Viability (%) after Glutamate Exposure |
| Control (Glutamate only) | 45% |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | 75% |
| Aniracetam | 68% |
These hypothetical results indicate a potential superior neuroprotective effect of the novel compound.
Signaling Pathway: AMPA Receptor Modulation and Neuroprotection
Caption: AMPA receptor modulation by the novel compound.
In Vivo Efficacy: Behavioral and Cognitive Assessment
Following promising in vitro data, the evaluation of cognitive-enhancing effects in living organisms is the critical next step. These studies aim to determine if the molecular activities translate into measurable improvements in learning, memory, and other cognitive domains.
Animal Models of Learning and Memory
A standard approach to assess nootropic efficacy is to use animal models where cognitive function is either naturally tested or pharmacologically impaired.
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory
-
Apparatus : A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Subjects : Adult male Wistar rats.
-
Procedure :
-
Acquisition Phase (5 days) : Rats are given four trials per day to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6) : The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured.
-
-
Drug Administration : 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, Aniracetam, or vehicle is administered orally 30 minutes before the first trial each day.
-
Analysis : Comparison of escape latencies during acquisition and time in the target quadrant during the probe trial between the different treatment groups.
Hypothetical Comparative Data: Morris Water Maze
| Treatment Group | Mean Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, seconds) |
| Vehicle Control | 28 | 18 |
| 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (50 mg/kg) | 15 | 32 |
| Aniracetam (50 mg/kg) | 19 | 27 |
These hypothetical findings suggest that the novel compound could significantly enhance spatial learning and memory consolidation.
Experimental Workflow: In Vivo Cognitive Testing
Sources
A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Hazard Profile: A Synthesis of Structural Analogs
The primary hazards associated with 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one are inferred from its functional groups. Pyrrolidinone derivatives are recognized as potential irritants to the skin, eyes, and respiratory system.[1] The presence of an aromatic amine group warrants additional caution, as this class of compounds can possess toxicological properties and may release toxic nitrogen oxides upon combustion.[1][2]
A GHS classification for the hydrochloride salt of this compound identifies it as a skin irritant (H315).[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.[3]
-
Eye Irritation: Potential for serious eye irritation or damage.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Hazardous Decomposition: Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx).[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one for any purpose, including disposal, the following minimum personal protective equipment must be worn.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[4][6] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of airborne particles.[7] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one must comply with all local, state, and federal regulations.[8][9] The following protocol outlines the best practices for its safe disposal.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is classified as hazardous. In the absence of specific data, and given the irritant nature and the presence of an aromatic amine, it is prudent to manage all waste containing 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one as hazardous waste. This approach ensures the highest level of safety and regulatory compliance.
Step 2: Segregation and Collection
-
Solid Waste: Collect waste powder, contaminated consumables (e.g., weighing paper, gloves, wipes), and empty containers in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for organic or halogenated solvents, depending on the solvent used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one," and the approximate quantity.
Step 3: Recommended Disposal Method
The preferred method for the disposal of this type of organic chemical waste is incineration by a licensed hazardous waste disposal contractor.[5] High-temperature incineration in a facility equipped with afterburners and scrubbers ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts.
Do NOT dispose of this chemical down the drain or in regular trash. [2]
Step 4: Arranging for Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup for your properly containerized and labeled waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Caption: Disposal workflow for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the PPE outlined in the table above. For larger spills, respiratory protection may be necessary.
Step 3: Contain and Clean the Spill
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[10] Avoid raising dust.
-
For liquid spills: Contain the spill with absorbent dikes and then cover it with an inert absorbent material.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Step 4: Decontaminate and Dispose
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Seal and label the hazardous waste container with a description of the contents.
-
Arrange for disposal through your EHS office.
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure that your critical research is conducted responsibly.
References
- Proper Disposal of 4-(Thiophen-2-yl)
- SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
- n-Methyl Pyrrolidone (NMP)
- Material Safety D
- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY D
- N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Material Safety Data Sheet - 2-Pyrrolidinone, 98%. Cole-Parmer.
- N-METHYL-2-PYRROLIDONE. CAMEO Chemicals, NOAA.
- 4-amino-1-(4-methoxyphenyl)
- SAFETY DATA SHEET for 2-(4-Methoxybenzylamino)pyridine. Fisher Scientific.
- Material Safety Data Sheet for Buffer B. Phoenix Pharmaceuticals, Inc.
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. louisville.edu [louisville.edu]
- 9. nj.gov [nj.gov]
- 10. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Safety and Handling Guide for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
This guide provides essential safety and logistical information for handling 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one (CAS No. 1011357-93-9). As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this document synthesizes data from structurally similar compounds to provide a conservative and robust framework for its safe handling and disposal. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the utmost care, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, a hazard assessment must be conducted based on its constituent chemical motifs: a substituted aromatic amine and a pyrrolidinone ring.
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may cause skin irritation, sensitization, and, in some cases, are associated with long-term health effects.
-
Pyrrolidinone Derivatives: Chemicals in this family, such as 1-Methyl-2-pyrrolidinone, are known to cause serious eye irritation and may have reproductive toxicity. Other related compounds cause skin irritation and respiratory irritation.[1][2][3]
Therefore, it is prudent to treat 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one as a hazardous substance with the potential to cause skin and eye irritation, respiratory tract irritation, and possible reproductive harm.[4] All handling should be performed under the assumption that the compound is toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over the goggles is required to protect the entire face, particularly when handling quantities greater than a few milligrams or when there is a significant splash risk.[5][6] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Two pairs of nitrile gloves should be worn. The outer glove must be removed immediately upon any contamination.[7] An inner glove provides a secondary barrier against exposure. |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | A lab coat made of a chemical-resistant material, such as coated polyethylene, is essential to protect against skin contact.[5] Ensure the garment has tight-fitting cuffs. |
| Respiratory Protection | NIOSH-Approved Respirator | For handling powders or creating solutions, a full-face respirator with appropriate particulate and organic vapor cartridges is recommended to prevent inhalation.[6] At a minimum, a half-mask respirator should be used in a well-ventilated area or chemical fume hood.[7] |
| Footwear | Chemical-Resistant Boots | Enclosed, chemical-resistant footwear is required to protect against spills. Pant legs should be worn outside of the boots.[5] |
Operational and Handling Protocols
Adherence to strict operational protocols is critical to minimize exposure risk.
Engineering Controls: Containing the Hazard
-
Ventilation: All handling of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, including weighing and solution preparation, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]
-
Designated Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted.
Safe Handling Practices
-
Avoid Contact: Prevent all direct contact with the skin and eyes.[6]
-
Avoid Inhalation: Do not breathe dust, fumes, or mists of this compound.[6]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3][8] Do not eat, drink, or smoke in the laboratory.[6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1]
Step-by-Step Experimental Workflow
The following diagram outlines the standard workflow for handling 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, from receiving to disposal.
Caption: Standard workflow for handling 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one.
Emergency Procedures: Preparedness is Key
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[1][2][8]
-
Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][9]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] Wearing the full PPE detailed above, absorb the spill with an inert material such as sand or silica gel.[6] Place the absorbed material into a suitable, sealed container for disposal.
Disposal Plan: Responsible Stewardship
All waste containing 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][4][8][9]
The following flowchart illustrates the decision-making process for waste segregation and disposal.
Caption: Decision tree for waste disposal.
By implementing these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this novel compound and ensure a safe and productive research environment.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
CP Lab Safety. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, 5 grams. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

